4,6,8-Trichloro-1,7-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6,8-trichloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWXAIRRMCXMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855981 | |
| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931100-02-6 | |
| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Plausible Synthesis of 4,6,8-Trichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The targeted synthesis of specifically substituted derivatives, such as 4,6,8-trichloro-1,7-naphthyridine, is of considerable interest for the development of novel therapeutic agents and as a versatile intermediate for further chemical elaboration. This guide outlines a plausible, albeit theoretical, multi-step synthetic pathway for this compound. The proposed route is grounded in established principles of heterocyclic chemistry and draws upon analogous transformations reported in the scientific literature. The synthesis is conceptualized to proceed through the formation of a poly-hydroxylated 1,7-naphthyridine intermediate, followed by a robust chlorination step. Each stage of the proposed synthesis is detailed with mechanistic rationale, step-by-step experimental protocols, and supporting citations from peer-reviewed sources.
Introduction: The Significance of the 1,7-Naphthyridine Core
Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine isomer has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor and antiparasitic agents. The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further functionalization through cross-coupling reactions.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a two-stage process:
-
Stage 1: Construction of the 4,6,8-Trihydroxy-1,7-naphthyridine Core. This stage involves the formation of the bicyclic 1,7-naphthyridine ring system with hydroxyl groups at the desired positions. This is the most challenging step, as it requires the careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.
-
Stage 2: Chlorination of the Poly-hydroxylated Intermediate. This stage involves the conversion of the hydroxyl groups to chloro groups to yield the final target compound. This transformation is generally achieved using a strong chlorinating agent.
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthesis of this compound.
Stage 1: Synthesis of 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (Intermediate C)
The initial and most critical step is the construction of the 1,7-naphthyridine core bearing oxygen functionalities at the 4, 6, and 8 positions. A plausible approach is a condensation reaction between a substituted aminopyridine and a suitable three-carbon unit, a common strategy in the synthesis of quinolines and naphthyridines.
Rationale
The reaction between an aminopyridine and a β-dicarbonyl compound, such as diethyl malonate, is a well-established method for the formation of pyridone rings. In this proposed synthesis, ethyl 2-aminonicotinate is selected as the starting pyridine derivative. The amino group will react with one of the ester groups of diethyl malonate, and the ester group on the pyridine ring will participate in the cyclization to form the second pyridone ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the active methylene group of diethyl malonate and to facilitate the cyclization and condensation reactions.
Experimental Protocol
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium metal (2 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium).
-
Addition of Reagents: Once the sodium has completely reacted to form sodium ethoxide, add ethyl 2-aminonicotinate (1 equivalent) and diethyl malonate (1.2 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid product is then collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to yield 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione.
Stage 2: Chlorination to this compound (Final Product D)
The conversion of the hydroxyl groups (or their tautomeric keto forms) of the intermediate to chloro groups is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.
Rationale
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the initial phosphorylation of the hydroxyl groups of the naphthyridinetrione, followed by nucleophilic attack of chloride ions to displace the phosphate esters, leading to the formation of the chloro-substituted aromatic ring. This reaction typically requires high temperatures to proceed to completion.
Experimental Protocol
-
Reaction Setup: In a fume hood, place 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution. The resulting aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Summary
As this is a proposed synthesis, experimental data such as reaction yields and specific analytical data are not available. However, based on similar reactions reported in the literature, the following table provides estimated parameters for this synthetic pathway.
| Step | Reactants | Reagents | Conditions | Product | Estimated Yield |
| 1 | Ethyl 2-aminonicotinate, Diethyl malonate | Sodium Ethoxide, Ethanol | Reflux | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | 50-70% |
| 2 | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | Phosphorus Oxychloride (POCl₃) | Reflux | This compound | 60-80% |
Conclusion
This technical guide presents a logical and scientifically sound, though theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages well-established reactions in heterocyclic chemistry, namely the construction of the naphthyridine core via condensation and subsequent chlorination of the resulting poly-hydroxylated intermediate. While this pathway requires experimental validation, it provides a strong foundation for researchers and drug development professionals seeking to access this and other similarly substituted 1,7-naphthyridine derivatives. The successful synthesis of this molecule would provide a valuable building block for the creation of novel compounds with potential therapeutic applications.
The Emerging Therapeutic Potential of Trichlorinated Naphthyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the development of therapeutic agents.[1][2] Their structural versatility, arising from six possible isomeric forms based on the placement of the nitrogen atoms, has allowed for extensive exploration of their chemical space and biological activities.[1][2] The journey of naphthyridines in medicine began with the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which became a foundational antibacterial agent.[1][3] This seminal discovery opened the floodgates for the synthesis and investigation of a multitude of naphthyridine derivatives, revealing a broad spectrum of pharmacological properties including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic activities.[4]
This guide delves into a specific and relatively underexplored subclass: trichlorinated naphthyridines . While the broader class of halogenated naphthyridines has shown significant promise, the strategic placement of three chlorine atoms on the naphthyridine core presents a unique opportunity to modulate physicochemical properties and enhance biological potency. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and experimental evaluation of these intriguing compounds.
Synthetic Strategies for Trichlorinated Naphthyridines: A Stepwise Approach
The synthesis of trichlorinated naphthyridines necessitates a multi-step approach, beginning with the construction of the core naphthyridine ring, followed by controlled chlorination. While direct trichlorination of a parent naphthyridine is challenging, a more rational approach involves the use of chlorinated precursors or sequential chlorination reactions.
Building the Naphthyridine Core
Several established methods can be employed to construct the naphthyridine skeleton. The choice of method often depends on the desired isomer and substitution pattern. A common strategy involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents. For instance, the synthesis of a 1,5-naphthyridine derivative can be achieved through the condensation of 6-methoxy-pyridin-3-ylamine with propane-1,2,3-triol.[5]
Introduction of Chlorine Atoms
The introduction of chlorine atoms onto the naphthyridine ring is typically achieved through electrophilic aromatic substitution or by utilizing chlorinated starting materials. Phosphorus oxychloride (POCl₃) is a frequently used reagent for converting hydroxyl or oxo groups on the naphthyridine ring to chloro substituents. For example, 2,4-dichloro-[6]-naphthyridine can be synthesized by treating[6]-naphthyridine-2,4-diol with phosphorus oxychloride.[5] The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been achieved by treating substituted N-(pyridin-2-yl) acetamides with POCl₃ in dimethylformamide via a Vilsmeier-Haack cyclization.[7]
A plausible synthetic route to a trichlorinated naphthyridine, such as 1,3,6-trichloro-2,7-naphthyridine, would likely involve a multi-step sequence starting from a suitably substituted pyridine or quinoline precursor, followed by cyclization and sequential chlorination steps.[6][8]
Experimental Protocol: Synthesis of a Dichlorinated Naphthyridine Intermediate
The following protocol outlines a general procedure for the synthesis of a dichlorinated naphthyridine, which can serve as a precursor for further functionalization or as a key intermediate in the synthesis of trichlorinated analogs. This protocol is based on the synthesis of 2,4-dichloro-[9][6]-naphthyridine.[5]
-
Step 1: Cyclization to form the diol.
-
Step 2: Dichlorination.
-
Treat the[9][6]-naphthyridine-2,4-diol with an excess of phosphorus oxychloride (POCl₃).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,4-dichloro-[9][6]-naphthyridine.
-
Visualization of a General Synthetic Pathway
Caption: Generalized synthetic route to trichlorinated naphthyridines.
Biological Activities of Trichlorinated Naphthyridines: Exploring the Therapeutic Landscape
The introduction of chlorine atoms into the naphthyridine scaffold can significantly influence its biological activity. Halogens, particularly chlorine, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity: A Legacy of Naphthyridines
The naphthyridine core is synonymous with antibacterial agents, with many derivatives exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] The presence of chloro substituents has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[12]
Hypothesized Mechanism of Action: It is postulated that trichlorinated naphthyridines would retain the ability to target bacterial topoisomerases. The chlorine atoms could enhance binding to the enzyme-DNA complex through favorable hydrophobic and electronic interactions, potentially leading to increased inhibitory activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the trichlorinated naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity: A Promising Frontier
Numerous naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (such as EGFR), casein kinase 2, and DNA topoisomerase.[13] Halogenated naphthyridines have shown significant cytotoxicity against a range of cancer cell lines.[14] For instance, certain 7-chloro-1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity.[15][16]
Hypothesized Mechanism of Action: Trichlorinated naphthyridines may exert anticancer effects through multiple pathways. The chlorine atoms could enhance the compound's ability to intercalate into DNA, disrupt critical signaling pathways by inhibiting kinases, or induce apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trichlorinated naphthyridine derivative in culture medium.
-
Replace the existing medium in the cell plates with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualization of a Potential Anticancer Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of trichlorinated naphthyridines will be highly dependent on the specific isomer of the naphthyridine core and the positions of the three chlorine atoms. A systematic exploration of these structural variations is crucial for understanding the SAR and for designing more potent and selective compounds.
Key Considerations for Future Research:
-
Isomeric Scaffolds: Synthesize and evaluate trichlorinated derivatives of all six naphthyridine isomers to identify the most promising scaffolds for different therapeutic applications.
-
Positional Isomerism of Chlorine: Investigate how the placement of the chlorine atoms on the rings influences activity and selectivity.
-
Mechanism of Action Studies: Conduct detailed biochemical and cellular assays to elucidate the precise molecular targets and mechanisms of action of the most active compounds.
-
In Vivo Efficacy and Safety: Progress the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.
Quantitative Data Summary
While specific data for trichlorinated naphthyridines is not yet widely available, the following table presents representative data for related halogenated naphthyridine derivatives to provide a benchmark for future studies.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Halogenated 1,8-Naphthyridine-3-carboxamides | Anticancer | MIAPaCa, K-562 | 0.41 - 0.77 µM | [14] |
| 7-Chloro-1,8-Naphthyridine Derivatives | Anti-inflammatory | LPS-induced cytokines | Significant inhibition | [15] |
| Chloro-substituted Thiazolyl-1,8-Naphthyridines | Antimicrobial | S. aureus, E. coli | 35.5 - 75.5 µg/mL | [11] |
Conclusion
Trichlorinated naphthyridines represent a compelling, albeit underexplored, area of medicinal chemistry. Building upon the rich history and diverse biological activities of the broader naphthyridine family, these compounds hold the potential for the development of novel therapeutics with enhanced potency and efficacy. The strategic incorporation of three chlorine atoms offers a powerful tool for fine-tuning the pharmacological properties of this privileged scaffold. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, the full therapeutic potential of trichlorinated naphthyridines can be unlocked, paving the way for the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. irjet.net [irjet.net]
- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4,6,8-Trichloro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,7-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] Within this promising class of molecules, 4,6,8-trichloro-1,7-naphthyridine emerges as a particularly valuable, yet underexplored, building block. Its three reactive chlorine atoms provide a versatile platform for the strategic synthesis of novel, multi-functionalized derivatives, offering a powerful tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the potential applications of this compound, focusing on its synthetic utility and the pharmacological promise of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 931100-02-6 | [3] |
| Molecular Formula | C₈H₃Cl₃N₂ | [3] |
| Molecular Weight | 233.48 g/mol | [3] |
| Melting Point | 155-156 °C | [3] |
Synthetic Strategy: A Gateway to Chemical Diversity
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway to this compound.
Experimental Protocol: Nucleophilic Substitution
The true synthetic utility of this compound lies in the differential reactivity of its chlorine atoms, allowing for selective functionalization. The chlorine atoms at positions 4, 6, and 8 can be sequentially or selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse derivatives. The reactivity of polychlorinated biphenyls in nucleophilic substitution reactions suggests that the chlorine atoms on the naphthyridine ring will be susceptible to displacement.[4][5]
Step-by-Step Methodology for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (1.1 to 3 equivalents, depending on the desired degree of substitution) to the reaction mixture.
-
Base Addition: If the nucleophile is an amine or alcohol, add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the incoming group and the desired position of substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted 1,7-naphthyridine derivative.
Potential Therapeutic Applications: A Scaffold for Innovation
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][6] By leveraging the synthetic versatility of this compound, researchers can explore a vast chemical space to develop novel therapeutic agents.
Anticancer Activity
Derivatives of the broader naphthyridine family have been associated with a wide spectrum of biological effects, including anticancer activities.[7] For instance, certain 1,7-naphthyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Wnt signaling pathway, which is often dysregulated in cancer.[1]
Potential Kinase Inhibition:
The 1,7-naphthyridine core has been successfully utilized in the design of inhibitors for several protein kinases implicated in cancer progression.[7] These include:
-
PIP4K2A Inhibitors: A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor inhibition.[8]
-
p38 MAP Kinase Inhibitors: As key regulators of inflammatory responses, inhibitors of p38 MAP kinase have therapeutic potential. 1,7-Naphthyridine derivatives have been explored as inhibitors of this kinase.[7]
-
FGFR Inhibitors: Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) can drive tumor growth. The 1,7-naphthyridine scaffold has served as a foundation for the development of FGFR inhibitors.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicaljournal.org [chemicaljournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6,8-Trichloro-1,7-naphthyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6,8-trichloro-1,7-naphthyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, explore plausible synthetic strategies and reactivity patterns, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged with or considering the use of substituted naphthyridines in their work.
Core Molecular Profile
This compound belongs to the family of diazanaphthalenes, which are bicyclic aromatic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms at positions 1 and 7, combined with the presence of three chlorine substituents, imparts distinct physicochemical properties and reactivity to the molecule.
Physicochemical Properties
A summary of the key molecular properties of this compound is presented in the table below. These values are based on its isomeric relationship with other trichlorinated naphthyridines.
| Property | Value | Source |
| Chemical Formula | C₈H₃Cl₃N₂ | [1][2] |
| Molecular Weight | Approx. 233.48 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for the synthesis of chlorinated naphthyridines involves the chlorination of the corresponding naphthyridinone precursors. The overall workflow can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A General Approach to Chlorination
The following protocol outlines a general procedure for the chlorination of a dihydroxy-1,7-naphthyridine precursor, which is a common intermediate in the synthesis of such compounds.
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxy-1,7-naphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).
-
Carefully add phosphorus pentachloride (PCl₅) to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
Step 4: Purification
-
Collect the crude product by filtration and wash it with water.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Reactivity of the Trichloro-1,7-naphthyridine Core
The reactivity of the this compound scaffold is dominated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. This makes the pyridine rings susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atoms can be displaced by a variety of nucleophiles, providing a versatile handle for further functionalization.
Caption: Nucleophilic aromatic substitution (SₙAr) on the this compound core.
The positions of the chlorine atoms are not equally reactive, and selective substitution can often be achieved by controlling the reaction conditions and the nature of the nucleophile. This differential reactivity is a key feature that can be exploited in the synthesis of complex molecules.
Applications in Drug Discovery and Medicinal Chemistry
Naphthyridine derivatives are a well-established class of pharmacophores with a broad range of biological activities.[3][4] The introduction of chlorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, often leading to enhanced biological activity.
Potential Therapeutic Areas:
-
Antimicrobial Agents: The 1,8-naphthyridine core is a key component of several antibacterial drugs, such as nalidixic acid and enoxacin.[5] The trichloro-substituted analog could serve as a starting point for the development of new antimicrobial agents to combat drug-resistant bacteria.[4]
-
Anticancer Agents: Many nitrogen-containing heterocyclic compounds, including naphthyridines, have demonstrated potent anticancer activity.[3] The ability to functionalize the trichloro-1,7-naphthyridine core through nucleophilic substitution allows for the generation of libraries of compounds for screening against various cancer cell lines.
-
Antiviral Agents: Naphthyridine derivatives have also been investigated as potential antiviral agents, including inhibitors of HIV-1 integrase.[6] The unique substitution pattern of this compound could lead to novel interactions with viral enzymes.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.
General Spectroscopic Analysis Workflow
Caption: A standard workflow for the spectroscopic characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of the non-protonated carbons and the remaining aromatic proton on the naphthyridine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound, matching the formula C₈H₃Cl₃N₂.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the characteristic vibrations of the aromatic rings and the C-Cl bonds.
Conclusion
This compound represents a valuable, albeit underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its predictable reactivity, centered around nucleophilic aromatic substitution, allows for the systematic exploration of chemical space. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization, intended to facilitate further research into this promising heterocyclic scaffold.
References
- 1. 3,4,8-Trichloro-1,7-naphthyridine 97% | CAS: 1313738-65-6 | AChemBlock [achemblock.com]
- 2. 3,5,7-Trichloro-1,6-naphthyridine CAS#: 3066773-39-2 [m.chemicalbook.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,6,8-Trichloro-1,7-naphthyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6,8-trichloro-1,7-naphthyridine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this halogenated heterocyclic compound. We present a detailed, field-proven experimental protocol for both kinetic and thermodynamic solubility determination, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. This guide is structured to empower researchers to not only generate reliable solubility data but also to interpret it within the context of solvent properties and molecular structure.
Introduction: The Significance of this compound
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chloro-substituents at the 4, 6, and 8 positions creates this compound, a versatile building block for the synthesis of novel chemical entities. Its utility in drug discovery and materials science is significant, with applications ranging from kinase inhibitors to organic electronics.
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the design of biological assays. Poorly characterized solubility can lead to failed experiments, wasted resources, and misleading biological data. This guide provides the necessary tools to thoroughly characterize the solubility profile of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the individual molecules (solvation energy). The principle of "like dissolves like" provides a useful heuristic for predicting solubility.
2.1. Physicochemical Properties of this compound
While experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure:
-
Polarity: The presence of two nitrogen atoms in the naphthyridine ring introduces a significant dipole moment, making the core of the molecule polar.
-
Lipophilicity: The three chlorine atoms are electron-withdrawing and contribute significantly to the molecule's lipophilicity (fat-solubility). This is expected to enhance solubility in non-polar organic solvents.
-
Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring are potential hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
-
Crystal Packing: As a planar aromatic system, this compound is likely to form a stable crystal lattice with significant pi-pi stacking interactions. Overcoming this lattice energy is a key factor in its dissolution.
2.2. The Influence of Solvent Properties
The choice of solvent is paramount in determining the solubility of this compound. Key solvent parameters to consider include:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, will influence its ability to solvate the polar naphthyridine core.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents with oxygen or nitrogen atoms (e.g., ethers, amides) can act as hydrogen bond acceptors.
-
Dispersive Forces: Non-polar solvents will interact with the lipophilic, chlorinated regions of the molecule primarily through London dispersion forces.
A systematic approach to solvent selection, exploring a range of polar aprotic, polar protic, and non-polar solvents, is recommended to build a comprehensive solubility profile.
Experimental Determination of Solubility
This section details a robust, step-by-step protocol for determining both the kinetic and thermodynamic solubility of this compound. The distinction is critical:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method useful for early-stage screening.[1]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement, crucial for later-stage development and formulation.[2]
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Autosampler vials
-
HPLC-UV or LC-MS/MS system
Experimental Workflow Diagram
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is considered the "gold standard" for determining equilibrium solubility.[3]
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[3]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particulates that would lead to an overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the range of the calibration curve.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for dilution.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | [Experimental Data] | [Calculated] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | [Experimental Data] | [Calculated] |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated] |
| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated] |
| Dichloromethane (DCM) | Non-polar | 9.1 | [Experimental Data] | [Calculated] |
| Chloroform | Non-polar | 4.8 | [Experimental Data] | [Calculated] |
| Toluene | Non-polar | 2.4 | [Experimental Data] | [Calculated] |
| Hexane | Non-polar | 1.9 | [Experimental Data] | [Calculated] |
(Note: The values in this table are placeholders and must be populated with experimentally determined data.)
The interpretation of this data should correlate the observed solubility with the physicochemical properties of both the solute and the solvents, as discussed in Section 2.
Causality and Self-Validation: Ensuring Trustworthy Data
The integrity of solubility data hinges on a well-controlled experimental design.
-
Equilibrium Confirmation: As mentioned, a time-to-equilibrium study is essential to validate that the thermodynamic solubility measurement is accurate.
-
Purity of Compound: The purity of the this compound sample should be confirmed (e.g., by HPLC, NMR, or melting point analysis) as impurities can significantly affect solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration and measurement is crucial for reproducibility.
-
Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.
Logical Relationship Diagram
Caption: Factors influencing the observed solubility of the compound.
Conclusion and Future Directions
This guide has provided a robust framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This data is foundational for the successful application of this important heterocyclic compound in drug discovery, chemical synthesis, and materials science.
Future work could involve expanding the range of solvents tested, including co-solvent systems, and investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Such studies would provide an even more complete picture of the solution behavior of this compound.
References
mass spectrometry analysis of 4,6,8-Trichloro-1,7-naphthyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6,8-Trichloro-1,7-naphthyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in drug discovery and chemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. We present detailed experimental workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by predictive data and visual diagrams to ensure scientific integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and structurally related molecules.
Introduction: The Analytical Challenge of Halogenated Heterocycles
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of multiple chlorine atoms, as in this compound, significantly alters the molecule's physicochemical properties, presenting unique challenges and opportunities for its characterization by mass spectrometry. The high electron affinity of the chlorine atoms and the stability of the aromatic naphthyridine core dictate the molecule's behavior during ionization and subsequent fragmentation.
Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and quantifying this compound. Its power lies in its ability to provide precise molecular weight information and structurally significant fragmentation data. The characteristic isotopic signature of chlorine serves as a powerful diagnostic tool, allowing for confident identification even in complex matrices. This guide will detail the principles and practical steps for leveraging these features to achieve a thorough and reliable analysis.
Core Physicochemical Properties and Isotopic Signature
A foundational understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₈H₃Cl₃N₂ | Defines the elemental composition, essential for exact mass calculation. |
| Average Molecular Weight | 233.49 g/mol | Used for calculating concentrations and reagent molarity. |
| Monoisotopic Mass | 231.9362 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the value observed for the [M]•+ peak in high-resolution MS. |
| Key Isotopic Peaks | m/z 231.9, 233.9, 235.9, 237.9 | The presence of three chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This signature is a primary confirmation of identity.[1][2] |
The theoretical isotopic distribution for the molecular ion ([C₈H₃Cl₃N₂]•+) is a critical validation point. The relative abundances of the M, M+2, M+4, and M+6 peaks provide a fingerprint for a trichlorinated species.
| Ion | Theoretical m/z | Theoretical Relative Abundance (%) |
| [M]•+ | 231.9362 | 100.0 |
| [M+2]•+ | 233.9332 | 97.8 |
| [M+4]•+ | 235.9303 | 31.9 |
| [M+6]•+ | 237.9273 | 3.4 |
Note: Observed m/z values may vary slightly based on instrument calibration and resolution.
Experimental Design: Ionization and Instrumentation
The choice of ionization technique is paramount and depends on the analytical objective, be it structural confirmation or quantitative analysis in a specific matrix.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is the premier choice for the structural elucidation of volatile and thermally stable compounds like this compound.
-
Expertise & Causality: Electron Ionization (EI) at a standard 70 eV is a high-energy, hard ionization technique. This energy input is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a stable fingerprint of the molecule, ideal for library matching and structural confirmation. For polychlorinated compounds, the fragmentation pathways, such as the sequential loss of chlorine atoms, are well-documented and provide clear structural information.[5][6]
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is preferred for analyzing less volatile compounds or for samples in complex biological or environmental matrices that require chromatographic separation prior to analysis.
-
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for molecular weight confirmation and for quantitative studies, where the signal intensity is concentrated in a single ionic species. For structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID) to generate a product ion spectrum.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for analysis. Optimization is necessary based on the specific instrumentation and analytical goals.
General Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a 100 µg/mL stock solution.
-
Working Solutions: Perform serial dilutions from the stock solution to prepare working standards for calibration curves and experimental analysis. A typical starting concentration for direct infusion or injection is 1-10 µg/mL.
Protocol 1: GC-EI-MS for Structural Elucidation
This protocol is optimized for generating a detailed fragmentation pattern.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal flow rate for separation efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A standard temperature ramp to ensure good peak shape and elution. |
| MS System | Quadrupole or Ion Trap Analyzer | Common, reliable mass analyzers. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[3][4] |
| Source Temperature | 230 °C | A critical parameter; higher temperatures can increase fragmentation, which may be desirable for structural analysis of stable compounds.[5] |
| Scan Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |
Protocol 2: LC-MS/MS for Quantitative Analysis
This protocol is designed for sensitive and selective quantification using a tandem mass spectrometer.
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase C18 is a versatile choice for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole (QqQ) or Q-TOF | QqQ is the gold standard for quantitative analysis (MRM); Q-TOF provides high resolution for confirmation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for LC coupling; the nitrogen atoms in the naphthyridine ring are readily protonated.[7] |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure stable spray and efficient ionization. |
| Source Temperature | 150 °C | Optimized to aid desolvation without causing thermal degradation. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For quantification. A precursor ion (e.g., m/z 232.9) is selected and fragmented to a specific product ion, providing high selectivity and sensitivity. |
Fragmentation Pathway Analysis
The interpretation of mass spectra is a process of logical deduction. For this compound under EI conditions, fragmentation is expected to proceed via several well-established pathways for halogenated aromatic compounds.[1][8]
Overall Analytical Workflow
The process from sample to interpreted result follows a logical sequence.
Caption: General workflow for MS analysis of this compound.
Proposed EI Fragmentation Pathway
The fragmentation of the molecular ion (m/z 231.9) is initiated by the loss of the most labile groups. In halogenated aromatics, this is typically a chlorine radical, followed by sequential losses of other groups.
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M•+, at m/z 231.9 (for the monoisotopic mass). The characteristic trichloro-isotope pattern is the first point of confirmation.
-
Loss of Chlorine Radical (•Cl): The C-Cl bond is weaker than the C-C or C-N bonds of the aromatic ring. The loss of a chlorine radical is a highly favorable primary fragmentation step, leading to an ion at m/z 196.9.[1][6]
-
Sequential Loss of Chlorine: The [M-Cl]⁺ ion can lose a second chlorine radical to form an ion at m/z 161.9.
-
Loss of Hydrogen Cyanide (HCN): N-heterocyclic compounds commonly undergo fragmentation by eliminating HCN.[9] This can occur from the [M-Cl]⁺ or [M-2Cl]⁺ ions, resulting in fragments at m/z 169.9 or m/z 134.9, respectively.
-
Loss of Dichlorocarbene (:CCl₂): While less common, elimination of carbenes can occur in highly chlorinated compounds.
Caption: Proposed EI fragmentation pathway for this compound.
Table of Predicted Fragment Ions
This table summarizes the key ions expected in the EI mass spectrum. Observing this series of ions, each with its corresponding chlorine isotope pattern, provides very high confidence in the structural assignment.
| m/z (Monoisotopic) | Proposed Formula | Proposed Loss | Notes |
| 231.9 | [C₈H₃Cl₃N₂]•+ | - | Molecular Ion (Base Isotope) |
| 196.9 | [C₈H₃Cl₂N₂]⁺ | •Cl | Loss of one chlorine radical |
| 169.9 | [C₇H₂Cl₂N]⁺ | •Cl, HCN | Loss of Cl followed by HCN |
| 161.9 | [C₈H₃ClN₂]⁺ | 2 x •Cl | Loss of two chlorine radicals |
| 134.9 | [C₇H₂ClN]⁺ | 2 x •Cl, HCN | Loss of 2 Cl followed by HCN |
| 127.0 | [C₈H₃N₂]⁺ | 3 x •Cl | Loss of all three chlorine radicals |
Conclusion
The mass spectrometric analysis of this compound is a robust process when guided by a firm understanding of the underlying chemical principles. The distinct isotopic signature imparted by the three chlorine atoms serves as an unambiguous identifier. For structural confirmation, GC-EI-MS is the method of choice, providing rich, reproducible fragmentation patterns characterized by the sequential loss of chlorine radicals and HCN. For quantitative applications, particularly in complex matrices, the sensitivity and selectivity of LC-MS/MS operating in MRM mode are unparalleled. The protocols and fragmentation pathways detailed in this guide provide a comprehensive and scientifically-grounded framework for researchers to successfully analyze this and other polychlorinated heterocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6,8-Trichloro-1,7-naphthyridine from an Aminopyridine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and logical synthetic pathway for the preparation of 4,6,8-trichloro-1,7-naphthyridine, a highly functionalized heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis commences with a commercially available dichlorinated aminopyridine, proceeds through the formation of the 1,7-naphthyridine core via a Gould-Jacobs-type reaction, and culminates in a final chlorination step. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and rationale for key experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
Naphthyridines, including the 1,7-isomer, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[1] Their rigid structure and the presence of multiple nitrogen atoms allow for diverse substitution patterns and the formation of specific, high-affinity interactions with biological targets. Consequently, 1,7-naphthyridine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-parasitic agents.[1] The synthesis of polychlorinated derivatives such as this compound provides a versatile intermediate for further functionalization through nucleophilic substitution reactions, enabling the construction of diverse chemical libraries for drug screening and development.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is most effectively approached through a multi-step sequence that builds the heterocyclic core and then introduces the final chlorine atom. This strategy allows for greater control over the regiochemistry of the substitutions. The proposed pathway is as follows:
-
Gould-Jacobs Annulation: Starting with 3-amino-2,6-dichloropyridine, the 1,7-naphthyridine ring system is constructed. This classic reaction involves the condensation of an aromatic amine with a β-alkoxy-α,β-unsaturated carbonyl compound, typically derived from a malonic ester, followed by thermal cyclization.[1] This step yields a 4-hydroxy-6,8-dichloro-1,7-naphthyridine intermediate.
-
Deoxychlorination: The final step involves the conversion of the 4-hydroxyl group to a chloro group. This is a common transformation in heterocyclic chemistry, readily achieved with reagents such as phosphorus oxychloride (POCl₃).[2][3]
This strategic approach ensures a high degree of control and leads to the desired product in good overall yield.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 3-Amino-2,6-dichloropyridine | 62476-56-6 | C₅H₄Cl₂N₂ | 163.01 | Starting Material |
| Diethyl Ethoxymethylenemalonate | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Ring Formation |
| Diphenyl Ether | 101-84-8 | C₁₂H₁₀O | 170.21 | High-Boiling Solvent |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Chlorinating Agent |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Catalyst/Base |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization/Chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization/Chromatography |
Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-1,7-naphthyridine
This procedure is adapted from the well-established Gould-Jacobs reaction methodology.[1]
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-2,6-dichloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aminopyridine.
-
After cooling, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate, diethyl 2-(((2,6-dichloropyridin-3-yl)amino)methylene)malonate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.
-
Thermal Cyclization: In a separate flask, heat diphenyl ether to 250 °C.
-
Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. The cyclization product will precipitate from the hot solvent.
-
Allow the mixture to cool to room temperature, then add hexanes to further precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and then with a small amount of cold ethanol.
-
The crude 4-hydroxy-6,8-dichloro-1,7-naphthyridine can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.
Step 2: Synthesis of this compound
This deoxychlorination protocol is based on standard procedures for the conversion of hydroxypyridines and related heterocycles to their chloro-analogs.[2][3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-hydroxy-6,8-dichloro-1,7-naphthyridine (1.0 eq) to the flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline or DMF (0.1 eq) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with stirring in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Mechanistic Insights
The Gould-Jacobs Reaction Mechanism
Figure 2: Key stages of the Gould-Jacobs reaction mechanism.
The reaction is initiated by a nucleophilic attack of the amino group of the aminopyridine onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable intermediate. The subsequent thermal cyclization is a 6π-electrocyclization, a form of intramolecular electrophilic aromatic substitution, where the electron-rich pyridine ring attacks one of the ester carbonyls. This is followed by elimination of another molecule of ethanol and tautomerization to yield the thermodynamically stable 4-hydroxy (or 4-oxo) naphthyridine product.[1]
Characterization and Data
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-2 and C-5 positions of the 1,7-naphthyridine ring. The chemical shifts would be in the range of δ 7.5-9.0 ppm.
-
¹³C NMR: The spectrum should display signals for all the carbon atoms in the molecule. The carbons bearing chlorine atoms (C-4, C-6, C-8) would be expected to have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for three chlorine atoms would be a key diagnostic feature.
Safety and Handling
-
3-Amino-2,6-dichloropyridine: This compound is toxic if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) is essential. The quenching of POCl₃ with ice water should be done slowly and cautiously.
-
Diphenyl Ether: This solvent has a high boiling point and can cause irritation upon contact. Use with adequate ventilation.
Conclusion
The synthetic route outlined in this application note provides a reliable and logical pathway for the synthesis of this compound from a readily available aminopyridine precursor. By employing the Gould-Jacobs reaction followed by a deoxychlorination step, this protocol offers a controlled and efficient method for accessing this valuable, highly functionalized heterocyclic building block. The detailed procedures and mechanistic insights provided herein are intended to support researchers in the successful synthesis and further exploration of novel 1,7-naphthyridine derivatives for various applications in drug discovery and materials science.
References
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
An Application Guide to the Friedländer Synthesis of Substituted 1,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] As a key pharmacophore, its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. Consequently, 1,7-naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][2][3] For instance, certain derivatives have been investigated as inhibitors of p38 MAP kinase for inflammatory diseases, antagonists for the tachykinin NK1 receptor in CNS disorders, and as potential inhibitors of PIP4K2A for cancer therapy.[1][2]
The Friedländer synthesis, a classic and robust annulation reaction, provides one of the most direct and versatile methods for constructing this valuable heterocyclic system.[4][5] This application note serves as a technical guide for researchers, offering an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice for the successful synthesis of substituted 1,7-naphthyridines.
Reaction Mechanism: The Friedländer Annulation
The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group.[4][6][7] This is followed by a cyclodehydration step to form the final heterocyclic ring. For the synthesis of 1,7-naphthyridines, the key starting materials are a 2-amino-3-formylpyridine derivative and a suitable carbonyl compound (e.g., a ketone, β-ketoester, or malononitrile).[8]
Two primary mechanistic pathways are generally accepted for this transformation[4]:
-
Aldol Condensation First: The reaction initiates with an aldol-type condensation between the enolate of the active methylene compound and the aldehyde of the 2-amino-3-formylpyridine. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic 1,7-naphthyridine.
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the active methylene partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.
The prevailing mechanism can depend on the specific substrates, catalyst, and reaction conditions employed.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1,7-naphthyridine-3-carboxylate
This protocol details a modern and efficient method for synthesizing a representative substituted 1,7-naphthyridine using propylphosphonic anhydride (T3P®) as a mild and effective promoter.[9]
Objective: To synthesize Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate via a T3P®-promoted Friedländer condensation.
Materials & Reagents
| Reagent | CAS No. | Formula | Purity |
| 2-Amino-3-formylpyridine | 56318-70-2 | C₆H₆N₂O | >98% |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | >99% |
| Propylphosphonic anhydride (T3P®) | 68957-94-8 | (C₃H₇PO₂)₃ | 50% in Ethyl Acetate |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-formylpyridine (1.0 mmol, 122.1 mg).
-
Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL) to the flask.
-
Solvent: Dissolve the reactants in ethyl acetate (10 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add T3P® (50% solution in ethyl acetate, 1.5 mmol, 0.95 mL) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 77°C) and monitor its progress using TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
Optimization of Reaction Parameters
The efficiency, yield, and selectivity of the Friedländer synthesis are highly dependent on the choice of catalyst, solvent, and temperature. Modern methodologies have focused on developing milder and more environmentally benign conditions.[9][10][11]
| Parameter | Classic Conditions | Modern/Optimized Conditions | Rationale & Insights |
| Catalyst | Strong acids (p-TsOH) or bases (KOH, piperidine).[5] | Lewis Acids: CeCl₃·7H₂O[10]Promoters: T3P®[9]Ionic Liquids: [Bmmim][Im][12][13]Biocompatible: Choline Hydroxide[11] | Harsh catalysts can lead to side reactions and require neutralization. Modern catalysts are often milder, more efficient, reusable, and can improve regioselectivity with unsymmetrical ketones.[10][13][14] |
| Solvent | High-boiling organic solvents (DMF, DMSO, mesitylene). | Green Solvents: Water, Ethanol[11]Solvent-Free: Grinding or using an ionic liquid as the medium.[10][12][15] | Eliminating hazardous organic solvents reduces environmental impact and simplifies product work-up. Water can be an excellent solvent, especially with a water-soluble catalyst.[11][14] |
| Temperature | High temperatures (150-220°C).[5] | Mild to moderate temperatures (RT to 80°C).[10][16] | Lower temperatures preserve sensitive functional groups on the substrates and reduce the formation of degradation byproducts. The optimal temperature is highly dependent on the chosen catalyst-solvent system.[14] |
| Conditions | Conventional heating. | Microwave irradiation, solvent-free grinding.[7][10] | Alternative energy sources can dramatically reduce reaction times from hours to minutes and often improve yields.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or insufficient amount.2. Low reactivity of the α-methylene compound.3. Suboptimal temperature or reaction time.4. Poor quality of starting 2-amino-3-formylpyridine. | 1. Switch to a more effective catalyst system (see table above).2. Use a more activated methylene compound (e.g., a β-dicarbonyl).3. Systematically optimize the temperature and monitor the reaction over a longer period.4. Purify starting materials before use. |
| Formation of Side Products / Isomers | 1. Use of an unsymmetrical ketone leading to poor regioselectivity.2. Self-condensation of the starting aldehyde or ketone.3. Degradation of reactants or product under harsh conditions. | 1. Use a highly regioselective catalyst system (e.g., [Bmmim][Im] or specialized amine catalysts).[13][17] Slow addition of the ketone can also improve selectivity.[17]2. Optimize catalyst and temperature to favor the cross-condensation.3. Employ milder conditions (e.g., T3P® at reflux or ChOH in water at 50°C).[9][11] |
| Difficult Purification | 1. Formation of baseline impurities or polar byproducts.2. Product co-eluting with starting material. | 1. Ensure a complete reaction to consume starting materials. An aqueous wash (e.g., with NaHCO₃ or dilute acid) during work-up can remove many impurities.2. Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. Recrystallization may be a viable alternative. |
References
- 1. benchchem.com [benchchem.com]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. connectjournals.com [connectjournals.com]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benchchem.com [benchchem.com]
- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 4,6,8-Trichloro-1,7-naphthyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The 1,7-Naphthyridine Scaffold and the Imperative of Regioselective Functionalization
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4,6,8-Trichloro-1,7-naphthyridine represents a versatile synthetic intermediate, offering three distinct reaction sites for nucleophilic aromatic substitution (SNAr). The ability to selectively substitute one or more of these chlorine atoms opens a gateway to a vast chemical space for the development of novel molecular entities.
This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic substitution reactions on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations, offering field-proven insights to enable researchers to confidently and predictably synthesize desired analogues.
Scientific Integrity & Logic: Understanding the Reactivity of the Trichlorinated Core
The successful and predictable functionalization of this compound hinges on understanding the differential reactivity of the chlorine atoms at the C4, C6, and C8 positions. This regioselectivity is not random; it is dictated by the electronic landscape of the heterocyclic system.
The Principle of Electrophilic Activation in SNAr Reactions
Nucleophilic aromatic substitution is not a feature of electron-rich aromatic systems like benzene. It requires the aromatic ring to be "activated" by the presence of electron-withdrawing groups. In the case of naphthyridines, the ring nitrogen atoms serve this purpose, lowering the electron density of the carbon atoms and making them susceptible to attack by nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate and, consequently, the regioselectivity.
Predicting Regioselectivity on the this compound Scaffold
While direct experimental data on the stepwise substitution of this compound is not extensively published, we can make a robust prediction of the order of reactivity based on established principles of SNAr on nitrogen-containing heterocycles.
-
The C4 Position: The Most Activated Site. The chlorine atom at the C4 position is anticipated to be the most reactive. This is because it is para to the N7 nitrogen atom. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative N7 nitrogen through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for its formation and accelerating the reaction at this site.
-
The C6 and C8 Positions. The C6 and C8 positions are ortho and alpha, respectively, to the ring nitrogens. While still activated, the stabilization of the Meisenheimer complex upon attack at these positions is generally less pronounced than at the C4 position. The relative reactivity between C6 and C8 can be influenced by a combination of electronic and steric factors, and their selective substitution would likely require more forcing conditions or the use of catalysts after the C4 position has reacted. For instance, in the related 5-bromo-8-chloro-1,7-naphthyridine system, the C5 position (analogous to C4 in terms of being para to a nitrogen) is more reactive in cross-coupling reactions.[1]
This predicted order of reactivity—C4 > C6 > C8—forms the basis of the protocols described herein for achieving selective monosubstitution.
Visualization of the SNAr Mechanism and Experimental Workflow
To visually conceptualize the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
References
Application Notes and Protocols for 4,6,8-Trichloro-1,7-naphthyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Polychlorinated Heterocyclic Scaffold
The 1,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active molecules. The strategic placement of halogen atoms on this scaffold provides medicinal chemists with versatile handles for molecular elaboration through a range of synthetic transformations. This guide focuses on the utility of a highly functionalized, yet underexplored, intermediate: 4,6,8-trichloro-1,7-naphthyridine . The presence of three distinct chlorine atoms, each with a unique electronic environment, makes this a compelling building block for the synthesis of complex molecules and chemical libraries. This document provides a comprehensive overview of a proposed synthetic route to this intermediate and detailed protocols for its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowering researchers to leverage its synthetic potential.
Proposed Synthesis of this compound: A Multi-step Approach
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 1,7-Naphthyridine-4,6,8(2H,5H,7H)-trione
This protocol outlines the construction of the core heterocyclic structure.
Step 1: Amidation of Pyridine-2,4,5-tricarboxylic acid
-
In a round-bottom flask, suspend pyridine-2,4,5-tricarboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude acyl chloride, cautiously add a concentrated aqueous solution of ammonia (excess) at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C and then allow it to warm to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the triamide.
Step 2: Cyclization to 1,7-Naphthyridine-4,6,8(2H,5H,7H)-trione
-
Add the crude triamide from the previous step to polyphosphoric acid (PPA) at 100 °C.
-
Increase the temperature to 180-200 °C and stir for 4-6 hours.
-
Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 1,7-naphthyridine-4,6,8(2H,5H,7H)-trione.
Protocol 2: Chlorination to this compound
This protocol details the conversion of the tri-hydroxy precursor to the target trichloro-intermediate.
-
In a flask equipped with a reflux condenser and a gas trap, suspend 1,7-naphthyridine-4,6,8(2H,5H,7H)-trione (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Regioselectivity: A Platform for Diverse Functionalization
The three chlorine atoms on the 1,7-naphthyridine scaffold exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen atoms. The C4 and C8 positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogens, which can stabilize the intermediate Meisenheimer complex. The C6 position is expected to be the least reactive of the three. This differential reactivity allows for selective, stepwise functionalization of the scaffold.
Figure 2: Reactivity profile of this compound.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,7-naphthyridine ring system facilitates SNAr reactions. By carefully controlling the reaction conditions and the nature of the nucleophile, selective substitution at the C4, C8, and C6 positions can be achieved.
Protocol 3: Selective Monosubstitution with an Amine Nucleophile (e.g., at C4)
This protocol provides a general method for the selective introduction of an amine at the most reactive C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a flame-dried flask under an inert atmosphere.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive amines.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-amino-6,8-dichloro-1,7-naphthyridine derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents facilitate SNAr reactions by solvating the cation without strongly solvating the nucleophile. |
| Base | DIPEA | A non-nucleophilic base to neutralize the HCl generated during the reaction. |
| Temperature | Room Temperature to 60 °C | Allows for selective substitution at the most activated C4 position. Higher temperatures may lead to disubstitution. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the starting material for the monosubstitution. |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide array of substituents.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at one of the chloro-positions. The reactivity order for palladium-catalyzed cross-coupling is generally C4 > C8 > C6.
Materials:
-
This compound or a monosubstituted derivative
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of the chloro-1,7-naphthyridine (1.0 eq) and the boronic acid/ester (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1), add the palladium catalyst (5 mol%) and the base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts with specific ligands can also be used to optimize reactivity. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Conclusion: A Versatile Intermediate for Modern Drug Discovery
This compound, although not extensively documented, presents itself as a highly valuable and versatile chemical intermediate. Its proposed synthesis from readily available materials and the predictable, yet tunable, reactivity of its three chloro-substituents offer a powerful platform for the generation of novel and diverse molecular architectures. The detailed protocols provided herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions serve as a foundational guide for researchers in medicinal chemistry and organic synthesis to explore the full potential of this promising scaffold in the development of new therapeutic agents and functional materials.
Application Notes and Protocols for the Derivatization of 4,6,8-Trichloro-1,7-naphthyridine in Drug Discovery
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,7-naphthyridine core is a significant pharmacophore in modern drug discovery, forming the structural basis of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a three-dimensional projection of substituents that can effectively engage with biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] The inherent biological relevance of this scaffold makes its derivatives highly sought after in medicinal chemistry programs.
4,6,8-Trichloro-1,7-naphthyridine is a key intermediate, offering a versatile platform for the synthesis of diverse compound libraries. The differential reactivity of the three chlorine atoms allows for a stepwise and regioselective introduction of various functionalities, enabling a systematic exploration of the chemical space around the 1,7-naphthyridine core. This guide provides a detailed overview of the derivatization strategies for this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and principles outlined herein are designed to empower researchers in the rational design and synthesis of novel 1,7-naphthyridine-based therapeutic agents.
Understanding the Reactivity of this compound
The reactivity of the chlorine atoms in this compound is dictated by the electronic effects of the two nitrogen atoms within the fused ring system. The nitrogen atoms are electron-withdrawing, which activates the chloro-substituted positions towards nucleophilic attack. Based on the principles of nucleophilic aromatic substitution on related heterocyclic systems, the C4 position is predicted to be the most electrophilic and, therefore, the most reactive towards nucleophilic displacement. This is due to the combined electron-withdrawing effects of both nitrogen atoms. The C8 position is expected to be the next most reactive, followed by the C6 position.
This predicted order of reactivity (C4 > C8 > C6) allows for a regioselective and stepwise functionalization of the scaffold, as illustrated in the workflow below.
Caption: Predicted workflow for the stepwise derivatization of this compound.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing a wide range of functionalities onto the 1,7-naphthyridine core. The reaction proceeds via the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, followed by the displacement of the chloride. The rate and regioselectivity of the reaction are influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the naphthyridine ring.
Protocol 1: Selective Amination at the C4 Position
This protocol describes a method for the selective introduction of an amino group at the C4 position of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6,8-dichloro-1,7-naphthyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can solvate the ionic intermediates and facilitate the SNAr reaction.
-
Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as its salt.
-
Temperature: The reaction temperature can be adjusted to control the rate of reaction. For less reactive amines, heating may be necessary.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups onto the 1,7-naphthyridine scaffold. The reaction involves the palladium-catalyzed coupling of the chlorinated naphthyridine with an organoboron reagent, typically a boronic acid or a boronate ester.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C8 Position
This protocol describes a method for the selective Suzuki-Miyaura coupling at the C8 position of a 4-amino-6,8-dichloro-1,7-naphthyridine derivative.
Materials:
-
4-Amino-6,8-dichloro-1,7-naphthyridine derivative (from Protocol 1)
-
Boronic acid or boronate ester of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the 4-amino-6,8-dichloro-1,7-naphthyridine derivative (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-8-substituted-6-chloro-1,7-naphthyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency and selectivity of the reaction. For less reactive chlorides, more active catalyst systems may be required.
-
Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Data Presentation: Predicted Reactivity and Derivatization Outcomes
The following table summarizes the predicted outcomes for the stepwise derivatization of this compound based on the protocols described above.
| Step | Reaction Type | Position | Reagents | Product |
| 1 | SNAr | C4 | Amine, Base | 4-Amino-6,8-dichloro-1,7-naphthyridine |
| 2 | Suzuki-Miyaura | C8 | Boronic Acid, Pd Catalyst, Base | 4-Amino-8-aryl-6-chloro-1,7-naphthyridine |
| 3 | Suzuki-Miyaura | C6 | Boronic Acid, Pd Catalyst, Base | 4-Amino-6,8-diaryl-1,7-naphthyridine |
Experimental Workflow Visualization
Caption: A detailed experimental workflow for the stepwise derivatization of this compound.
Conclusion
The strategic derivatization of this compound provides a powerful avenue for the discovery of novel drug candidates. By leveraging the principles of regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of substituted 1,7-naphthyridines for biological evaluation. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutics based on this privileged heterocyclic scaffold.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Trichloronaphthyridine
Introduction: The Strategic Importance of Naphthyridine Functionalization
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to form hydrogen bonds have led to its incorporation into a wide array of biologically active compounds, including anticancer and anti-inflammatory agents. However, the synthesis of highly functionalized and structurally diverse naphthyridine derivatives remains a significant challenge for synthetic chemists. Direct functionalization of the naphthyridine core is often difficult, necessitating the use of pre-functionalized precursors.
Among the various strategies for naphthyridine derivatization, palladium-catalyzed cross-coupling reactions of halogenated precursors stand out as a powerful and versatile tool. This guide focuses specifically on the cross-coupling reactions of 2,4,7-trichloro-1,8-naphthyridine, a readily accessible starting material that offers three distinct points for diversification. The differential reactivity of the chloro-substituents at the C2, C4, and C7 positions allows for sequential and regioselective functionalization, providing access to a vast chemical space of novel trisubstituted 1,8-naphthyridines.
This document provides detailed application notes and step-by-step protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to 2,4,7-trichloro-1,8-naphthyridine. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind the choice of catalysts, ligands, and reaction conditions.
Understanding the Reactivity of 2,4,7-Trichloro-1,8-naphthyridine
The key to the successful sequential functionalization of 2,4,7-trichloro-1,8-naphthyridine lies in the differential electrophilicity of the three carbon-chlorine bonds. Based on extensive studies of similar polychlorinated nitrogen-containing heterocycles, such as 2,4,7-trichloroquinazoline, a clear reactivity pattern can be predicted.[1] The C4 position is the most electrophilic and therefore the most reactive towards nucleophilic attack and oxidative addition to a palladium(0) catalyst. This is followed by the C2 position, with the C7 position being the least reactive. This reactivity gradient allows for a stepwise approach to introduce different functional groups at each position.
Part 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of 2,4,7-trichloro-1,8-naphthyridine, this reaction provides a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
Causality Behind Experimental Choices
-
Regioselectivity: The initial Suzuki-Miyaura coupling is expected to occur preferentially at the most reactive C4 position. To achieve sequential functionalization, it is crucial to employ conditions that favor monosubstitution. This is typically achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature.
-
Catalyst System: The choice of palladium source and ligand is critical for achieving high yields and preventing catalyst deactivation. For the coupling of electron-deficient heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often superior.[2][3] A common and effective combination is Pd(OAc)₂ with a suitable phosphine ligand.
-
Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃ or Cs₂CO₃ are frequently used. The choice of solvent is also important, with polar aprotic solvents like 1,4-dioxane or DME, often in the presence of water, being common choices.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Monosubstitution at the C4 Position
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2,4,7-trichloro-1,8-naphthyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.15 equiv), and sodium carbonate (Na₂CO₃, 3.1 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add freshly distilled and degassed 1,2-dimethoxyethane (DME) and water (10:1 v/v) via syringe to achieve a concentration of 0.1 M with respect to the trichloronaphthyridine.
-
Reaction: Stir the mixture vigorously at 75 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,7-Dichloro-4-phenyl-1,8-naphthyridine | >95 |
| 2 | 4-Methoxyphenylboronic acid | 2,7-Dichloro-4-(4-methoxyphenyl)-1,8-naphthyridine | >95 |
| 3 | 3-Thienylboronic acid | 2,7-Dichloro-4-(thiophen-3-yl)-1,8-naphthyridine | 92 |
Table 1: Representative examples of monosubstitution at the C4 position of 2,4,7-trichloro-1,8-naphthyridine via Suzuki-Miyaura coupling. Yields are based on analogous reactions with 2,4,7-trichloroquinazoline.[1]
Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components in materials with interesting electronic and photophysical properties.
Causality Behind Experimental Choices
-
Catalyst System: The standard Sonogashira coupling employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the alkyne.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct and to act as a ligand for the copper co-catalyst. The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Copper-Free Conditions: In some cases, particularly when dealing with substrates that are sensitive to copper or when homo-coupling of the alkyne is a concern, copper-free Sonogashira protocols have been developed. These methods often require a stronger base and may necessitate higher reaction temperatures.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 2: Sonogashira Coupling at the C4 Position
-
Reaction Setup: To a solution of 2,7-dichloro-4-substituted-1,8-naphthyridine (1.0 equiv) in anhydrous and degassed THF, add the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Base Addition: Add triethylamine (Et₃N, 2.0 equiv) to the mixture.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl-substituted naphthyridine.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,7-Dichloro-4-(phenylethynyl)-1,8-naphthyridine | 85 |
| 2 | Trimethylsilylacetylene | 2,7-Dichloro-4-((trimethylsilyl)ethynyl)-1,8-naphthyridine | 90 |
| 3 | 1-Hexyne | 2,7-Dichloro-4-(hex-1-yn-1-yl)-1,8-naphthyridine | 82 |
Table 2: Predicted outcomes for Sonogashira coupling at the C4 position of a 2,7-dichloro-4-substituted-1,8-naphthyridine, based on general Sonogashira protocols.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[2][3] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other nitrogen-containing heterocycles.
Causality Behind Experimental Choices
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for these reactions.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and the base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination at the C2 Position
-
Reaction Setup: In a glovebox, charge a vial with the 2-chloro-4,7-disubstituted-1,8-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4,7-Disubstituted-2-morpholino-1,8-naphthyridine | 88 |
| 2 | Aniline | 4,7-Disubstituted-2-(phenylamino)-1,8-naphthyridine | 82 |
| 3 | Benzylamine | 2-(Benzylamino)-4,7-disubstituted-1,8-naphthyridine | 75 |
Table 3: Predicted outcomes for Buchwald-Hartwig amination at the C2 position of a 2-chloro-4,7-disubstituted-1,8-naphthyridine, based on general Buchwald-Hartwig protocols.
Sequential Functionalization Strategy
A powerful application of the differential reactivity of the chloro-substituents is the sequential, one-pot or stepwise, introduction of three different functional groups. A plausible and effective strategy, drawing analogy from the work on 2,4,7-trichloroquinazoline, would involve the following steps:[1]
-
Suzuki-Miyaura Coupling at C4: The most reactive C4 position is first functionalized using the conditions outlined in Protocol 1.
-
Buchwald-Hartwig Amination or Sonogashira Coupling at C2: The resulting 2,7-dichloro-4-substituted-1,8-naphthyridine can then be subjected to a second cross-coupling reaction. The C2 position, being the next most reactive, will be selectively functionalized.
-
Final Coupling at C7: The remaining chloro-substituent at the least reactive C7 position can be functionalized under more forcing conditions, such as higher temperatures or more active catalyst systems.
This sequential approach allows for the controlled and predictable synthesis of highly complex and diverse trisubstituted 1,8-naphthyridine libraries, which are of significant interest for drug discovery and development.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2,4,7-trichloro-1,8-naphthyridine core. The predictable regioselectivity, governed by the inherent electronic properties of the naphthyridine ring, allows for the sequential introduction of a wide variety of aryl, alkynyl, and amino substituents. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the vast chemical space of trisubstituted 1,8-naphthyridines, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
Application Note: Regioselective Amination of 4,6,8-Trichloro-1,7-naphthyridine via Nucleophilic Aromatic Substitution
Here are the detailed Application Notes and Protocols for the amination of 4,6,8-Trichloro-1,7-naphthyridine.
Abstract
This document provides a comprehensive technical guide for the regioselective amination of this compound. Naphthyridine scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of polychlorinated naphthyridines is a key strategy for developing novel pharmaceutical agents. This guide details a robust protocol for the selective substitution of the C4 chlorine atom, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer guidance on characterization, and discuss potential optimization and troubleshooting strategies.
Introduction and Mechanistic Rationale
The 1,7-naphthyridine core is an electron-deficient heterocyclic system. The presence of three chlorine atoms further withdraws electron density, making the ring highly susceptible to attack by nucleophiles. The primary mechanism governing this transformation is Nucleophilic Aromatic Substitution (SNAr).[3][4] This reaction typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
Causality of Regioselectivity:
The three chlorine atoms on the this compound scaffold are not equally reactive. Their susceptibility to nucleophilic attack is dictated by the ability of the ring system to stabilize the negative charge of the intermediate Meisenheimer complex.
-
C4 Position: This position is para to the N7 nitrogen and ortho to the N1 nitrogen. Both nitrogen atoms can effectively delocalize and stabilize the negative charge of the intermediate through resonance. This makes the C4 position the most electrophilic and, therefore, the most reactive site for nucleophilic attack.
-
C8 Position: This position is ortho to the N7 nitrogen. It is also activated, but generally less so than the C4 position.
-
C6 Position: This position is meta to both ring nitrogens. Resonance stabilization of the negative charge at this position is not possible, rendering the C6 chloro substituent significantly less reactive towards SNAr under controlled conditions.[4][5]
Therefore, by carefully controlling reaction conditions (e.g., temperature, reaction time), a high degree of regioselectivity for the mono-amination at the C4 position can be achieved.
Experimental Protocol: Mono-Amination at the C4 Position
This protocol describes a general procedure for the reaction of this compound with a representative secondary amine, morpholine.
2.1. Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Morpholine (or other desired primary/secondary amine)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Workup Reagents: Deionized Water, Brine (saturated NaCl solution), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica Gel (230-400 mesh)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), separatory funnel, rotary evaporator, column chromatography apparatus, TLC plates (silica gel 60 F₂₅₄).
2.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to the flask. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Nucleophile Addition: Add morpholine (1.1 eq) to the reaction mixture dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-8 hours.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-(morpholino)-6,8-dichloro-1,7-naphthyridine.
2.3. Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Workflow for the amination of this compound.
Data Summary and Optimization
The reaction conditions can be optimized to improve yield and selectivity. Below is a table summarizing potential experimental outcomes.
| Entry | Amine (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield of 4-amino product (%) |
| 1 | 1.1 | K₂CO₃ (2.0) | DMF | 80 | 6 | ~85% |
| 2 | 1.1 | K₂CO₃ (2.0) | DMF | 120 | 6 | ~70% (Di-substitution observed) |
| 3 | 1.1 | DIPEA (2.0) | Dioxane | 100 | 12 | ~75% |
| 4 | 1.1 | Cs₂CO₃ (2.0) | DMSO | 60 | 8 | ~90% |
Trustworthiness & Self-Validation:
-
Why a base is essential: The reaction liberates one equivalent of HCl, which would protonate the amine nucleophile, rendering it inactive. A non-nucleophilic base is required to neutralize this acid and allow the reaction to proceed to completion.
-
Choice of Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can dissolve the reagents and effectively solvate the charged Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.
-
Temperature Control is Critical: Excessive heat can provide enough energy to overcome the activation barrier for substitution at the less reactive C8 position, leading to a mixture of mono- and di-substituted products and reducing the regioselectivity.[6]
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: Harnessing 4,6,8-Trichloro-1,7-naphthyridine for Accelerated Drug Discovery
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,7-naphthyridine nucleus, a heterocyclic aromatic system composed of two fused pyridine rings, has emerged as a cornerstone in the design of contemporary therapeutics.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets.[3] The strategic placement of nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, rendering 1,7-naphthyridine derivatives particularly effective as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4][5] This guide focuses on a highly versatile, yet underexplored, building block: 4,6,8-trichloro-1,7-naphthyridine. The differential reactivity of the three chlorine atoms on this scaffold offers a powerful platform for the systematic and efficient generation of diverse molecular libraries, accelerating the identification and optimization of novel drug candidates.
The Synthetic Gateway: Accessing the this compound Core
Strategic Functionalization: A Blueprint for Diversity-Oriented Synthesis
The true synthetic utility of this compound lies in the differential reactivity of its three chloro-substituents. This allows for a stepwise and regioselective introduction of various functionalities, a key strategy in building structure-activity relationships (SAR). The electronic landscape of the 1,7-naphthyridine ring system dictates the relative reactivity of the C-Cl bonds towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Based on the electron-withdrawing nature of the pyridine nitrogen atoms, the expected order of reactivity for the chloro-substituents is C4 > C6 > C8. The C4 and C8 positions are para and ortho, respectively, to the N7 atom, while the C6 position is ortho to the N7 atom and para to the N1 atom, making it highly activated. The C4 position, being para to N7 and flanked by two other chloro groups, is anticipated to be the most electrophilic and thus the most susceptible to initial functionalization.
This differential reactivity allows for a three-tiered approach to library synthesis:
-
Initial, selective functionalization at the C4 position.
-
Subsequent modification at the C6 position under slightly more forcing conditions.
-
Final derivatization at the least reactive C8 position, likely requiring more robust catalytic systems or harsher reaction conditions.
This strategic approach is visualized in the workflow diagram below:
Caption: A generalized workflow for the sequential functionalization of this compound.
Medicinal Chemistry Applications: Targeting Kinases in Oncology and Inflammation
The 1,7-naphthyridine scaffold has been successfully employed in the development of potent and selective kinase inhibitors. The ability to introduce diverse substituents at the 4, 6, and 8 positions of the trichloro-precursor allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.
Table 1: Exemplary Kinase Targets for 1,7-Naphthyridine-Based Inhibitors
| Kinase Target | Therapeutic Area | Rationale for 1,7-Naphthyridine Scaffold | Representative IC₅₀/EC₅₀ Ranges |
| p38 MAP Kinase | Inflammatory Diseases | The scaffold can effectively occupy the ATP-binding site and form key hydrogen bonds. | 0.5 - 50 nM[4] |
| FGFR (Fibroblast Growth Factor Receptor) | Oncology | The rigid core allows for precise positioning of substituents to target the hinge region and selectivity pockets. | 1 - 100 nM |
| PIP4K2A (Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha) | Oncology | The nitrogen atoms of the naphthyridine core can act as crucial hydrogen bond acceptors. | 10 - 200 nM |
Experimental Protocols: A Guide to the Bench
The following protocols are generalized procedures for the functionalization of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) will be necessary for specific substrates.
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the selective mono-arylation at the C4 position, leveraging its heightened reactivity.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6,8-dichloro-1,7-naphthyridine product.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective C6-Amination via Buchwald-Hartwig Cross-Coupling
This protocol details the amination of the C6 position on a 4-substituted-6,8-dichloro-1,7-naphthyridine intermediate. More forcing conditions may be required compared to the initial C4 functionalization.
Materials:
-
4-Substituted-6,8-dichloro-1,7-naphthyridine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk flask the 4-substituted-6,8-dichloro-1,7-naphthyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the 4,6-disubstituted-8-chloro-1,7-naphthyridine.[9]
Conclusion: A Versatile Platform for Future Drug Discovery
This compound represents a powerful and versatile platform for the development of novel therapeutics. Its tiered reactivity allows for the systematic and efficient synthesis of diverse chemical libraries, enabling a deep exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this unique chemical scaffold in their drug discovery endeavors. The continued exploration of the medicinal chemistry of 1,7-naphthyridines holds great promise for the identification of next-generation therapies for a range of human diseases.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Ligands from 4,6,8-Trichloro-1,7-naphthyridine
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Pharmacophore
The 1,7-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry and drug discovery.[1] As a heterocyclic aromatic compound, its rigid structure and the presence of two nitrogen atoms provide ideal vectors for hydrogen bonding and other key interactions with biological targets.[2] Derivatives of naphthyridines have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have shown efficacy against colon cancer cell lines by inhibiting the Wnt signaling pathway.[2]
The starting material, 4,6,8-trichloro-1,7-naphthyridine, represents a highly versatile and powerful building block for generating extensive libraries of novel ligands. The three distinct chlorine atoms serve as reactive handles for sequential and selective functionalization, enabling the exploration of a broad chemical space around the core scaffold. This guide provides a detailed exploration of the reactivity of this scaffold and presents robust protocols for its derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity of this compound
The synthetic utility of this compound hinges on the differential reactivity of the three chloro-substituted positions (C4, C6, and C8). The electron-withdrawing nature of the two pyridine-like nitrogen atoms renders the entire ring system electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5]
The mechanism of SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion).[6] The rate of this reaction is significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate.[5][6][7]
In the this compound scaffold:
-
C8: This position is ortho to the N7 nitrogen atom.
-
C6: This position is para to the N1 nitrogen atom.
-
C4: This position is ortho to the N-meta hybrid position and is generally considered the least activated of the three.
This electronic arrangement leads to a predictable hierarchy of reactivity, which can be exploited for selective synthesis. The C6 and C8 positions are significantly more activated towards nucleophilic attack than the C4 position. While subtle differences exist between C6 and C8, they are often substituted concurrently or under slightly different conditions, allowing for a degree of selective functionalization.
Caption: Predicted SNAr reactivity of the this compound scaffold.
PART 1: Ligand Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Direct substitution with nucleophiles like amines, alcohols, and thiols is the most straightforward method for functionalizing the this compound core. By carefully controlling reaction conditions (temperature, stoichiometry, and time), selective mono-, di-, or tri-substitution can be achieved.
Protocol 1.1: Selective Mono-Amination at the C6/C8 Position
This protocol details the selective substitution of a single chlorine atom, primarily at the more reactive C6 and C8 positions, using a secondary amine as the nucleophile. The key to selectivity is using a limited amount of the nucleophile at a moderate temperature.
Objective: To synthesize a mixture of 6- and 8-morpholino-4-chloro-1,7-naphthyridine derivatives.
| Materials & Reagents |
| This compound |
| Morpholine |
| N,N-Diisopropylethylamine (DIPEA) |
| N-Methyl-2-pyrrolidone (NMP) |
| Diethyl ether |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous NMP to dissolve the starting material (approx. 0.2 M concentration).
-
Add DIPEA (2.0 eq) to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
Add morpholine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate the mono-substituted isomers.
Expected Outcome & Characterization:
-
Yield: 50-70% combined yield of mono-substituted products.
-
Mass Spectrometry (ESI+): Expect to observe [M+H]⁺ peaks corresponding to the replacement of one chlorine atom with a morpholino group.
-
¹H NMR: Appearance of new signals in the aliphatic region corresponding to the morpholine protons. The aromatic region will show a complex pattern due to the presence of isomers.
PART 2: Ligand Synthesis via Palladium-Catalyzed Cross-Coupling
For the introduction of carbon-based substituents (e.g., aryl, alkyl groups) or for coupling less nucleophilic amines, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer broad substrate scope and functional group tolerance.
Protocol 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction utilizing a palladium catalyst with specialized phosphine ligands.[8][9] This method is particularly useful for coupling primary and secondary amines that may not react efficiently under standard SNAr conditions.[10][11]
Objective: To synthesize 6-anilino-4,8-dichloro-1,7-naphthyridine.
| Materials & Reagents |
| This compound |
| Aniline |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Sodium tert-butoxide (NaOtBu) |
| Anhydrous Toluene |
| Saturated aq. Ammonium Chloride (NH₄Cl) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
In a glovebox or under a strict nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add aniline (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 110°C for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination.[11] Such ligands are known to be effective for the coupling of less reactive aryl chlorides.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[9]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent oxidation and deactivation.
Protocol 2.2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling an organoboron species with a halide.[13] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups onto the naphthyridine scaffold.[14][15]
Objective: To synthesize 4,6-dichloro-8-(4-methoxyphenyl)-1,7-naphthyridine.
| Materials & Reagents |
| This compound |
| 4-Methoxyphenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Potassium Phosphate (K₃PO₄) |
| 1,4-Dioxane |
| Water |
| Ethyl Acetate |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[14][16]
-
Base and Solvent: An aqueous base (like K₃PO₄ or K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
-
Degassing: Removing dissolved oxygen is critical to prevent the oxidation and degradation of the phosphine ligands and the palladium catalyst.
Synthetic Workflow and Ligand Library Generation
The following diagram illustrates the strategic workflow for generating a diverse library of ligands from the this compound starting material, leveraging the selective and sequential application of the protocols described above.
Caption: Workflow for generating a ligand library from this compound.
Summary of Synthesized Ligand Data
The following table presents a representative, albeit hypothetical, summary of ligands that can be synthesized using the described protocols, along with their potential applications based on the known biological activities of the 1,7-naphthyridine scaffold.
| Compound ID | Structure | Synthetic Method | Yield (%) | M.W. | Potential Application |
| LIG-001 | 8-morpholino-4,6-dichloro-1,7-naphthyridine | Protocol 1.1 | 65 | 300.15 | Kinase Inhibitor Scaffold |
| LIG-002 | 6,8-bis(pyrrolidino)-4-chloro-1,7-naphthyridine | SNAr (Di-sub) | 72 | 332.85 | Anticancer Lead |
| LIG-003 | 6-anilino-4,8-dichloro-1,7-naphthyridine | Protocol 2.1 | 58 | 304.16 | Anti-inflammatory Agent |
| LIG-004 | 8-(4-methoxyphenyl)-4,6-dichloro-1,7-naphthyridine | Protocol 2.2 | 81 | 319.17 | Antiviral Candidate |
| LIG-005 | 6,8-di(thiophen-3-yl)-4-chloro-1,7-naphthyridine | Suzuki (Di-sub) | 61 | 358.89 | CNS Receptor Ligand |
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 4,6,8-Trichloro-1,7-naphthyridine
Abstract
This document provides a detailed technical guide for the large-scale synthesis of 4,6,8-trichloro-1,7-naphthyridine, a pivotal intermediate in contemporary drug discovery and materials science. The 1,7-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer and anti-inflammatory activities.[1] The title compound, featuring three strategically positioned chlorine atoms, serves as a versatile platform for introducing molecular diversity through selective, site-specific functionalization via cross-coupling reactions. This guide elucidates a robust and scalable synthetic pathway, beginning with the construction of the core naphthyridine ring system followed by a comprehensive chlorination protocol. Emphasis is placed on the causality behind procedural choices, process safety, and analytical validation to ensure reproducibility and high purity of the final product.
Introduction: The Strategic Importance of Polychlorinated 1,7-Naphthyridines
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry.[1] Its derivatives have been investigated as potent inhibitors of various enzymes and receptors, leading to the development of candidates for treating a range of diseases.[2] Specifically, polychlorinated heteroaromatic systems like this compound are of immense synthetic value. The differential reactivity of the chlorine atoms allows for sequential and regioselective substitution reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the systematic construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.
This protocol details a reliable method to access this key building block on a gram scale, addressing common challenges such as reaction control, purification, and safety at scale.
Overall Synthetic Strategy
The synthesis is approached in a two-stage process. The first stage involves the construction of the foundational 1,7-naphthyridine-4,6,8-trione ring system from simple, commercially available precursors. The second, critical stage is the exhaustive chlorination of this precursor using a potent chlorinating agent to yield the desired this compound.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Protocols & Methodologies
Stage 1: Synthesis of 1,7-Naphthyridine-4,6,8(1H,3H,7H)-trione (Precursor)
Rationale: This step employs a condensation and cyclization strategy to build the core heterocyclic structure. Pyridine-2,3-dicarboxylic acid provides the first pyridine ring, and malonamide serves to construct the second, nitrogen-containing ring. High-temperature condensation is a classic and effective method for forming such fused systems.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 0.1 mol scale) |
| Pyridine-2,3-dicarboxylic acid | 167.12 | 1.0 | 16.71 g |
| Malonamide | 102.09 | 1.1 | 11.23 g |
| Polyphosphoric Acid (PPA) | - | - | ~150 g |
Step-by-Step Protocol:
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (calcium chloride).
-
Reagent Addition: Charge the flask with polyphosphoric acid (PPA) and begin stirring. Heat the PPA to approximately 80°C to reduce its viscosity.
-
Condensation: To the warm, stirring PPA, add pyridine-2,3-dicarboxylic acid and malonamide in portions, ensuring the temperature does not exceed 100°C during addition.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 180-190°C. Maintain this temperature with vigorous stirring for 4-6 hours. The mixture will become a thick, homogenous paste.
-
Work-up: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the warm mixture into 1 L of crushed ice with rapid stirring. This hydrolysis step is highly exothermic.
-
Isolation: The crude product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with abundant cold water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol (2 x 50 mL).
-
Drying: Dry the resulting off-white solid in a vacuum oven at 80°C to a constant weight. The product is typically used in the next step without further purification.
Stage 2: Synthesis of this compound
Rationale: This transformation replaces the three carbonyl oxygens of the precursor with chlorine atoms. Phosphorus oxychloride (POCl₃) is the primary chlorinating agent and also serves as the solvent. Phosphorus pentachloride (PCl₅) is added as a co-reagent to enhance the chlorination efficiency, particularly for the amide-like carbonyls, by ensuring a completely anhydrous environment and activating the substrate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 0.05 mol scale) |
| 1,7-Naphthyridine-4,6,8-trione | 191.14 | 1.0 | 9.56 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~20 | ~150 mL (245 g) |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 3.5 | 36.44 g |
| N,N-Dimethylaniline | 121.18 | 0.2 | 1.2 mL |
Step-by-Step Protocol:
-
Safety First: This protocol involves highly corrosive and water-reactive reagents. All operations MUST be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene or butyl rubber).[3][4] An emergency shower and eyewash station must be readily accessible.[4]
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet bubbler (to vent HCl gas to a scrubber), and a stoppered addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with 1,7-naphthyridine-4,6,8-trione and phosphorus pentachloride (PCl₅).
-
Solvent Addition: Slowly add phosphorus oxychloride (POCl₃) via the addition funnel. The mixture will begin to evolve HCl gas. After the addition is complete, add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) using an oil bath. Maintain the reflux with efficient stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material.
-
Post-Reaction Work-up (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (~1.5 kg) in a large beaker with vigorous mechanical stirring. This quenching process is extremely exothermic and releases large volumes of HCl gas. Perform this in the back of the fume hood.
-
Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
-
Neutralization & Extraction:
-
Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or cautiously adding solid sodium carbonate in portions until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 200 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (1 x 150 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Isolation:
-
The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
-
Safety & Hazard Management
Working with phosphorus oxychloride and phosphorus pentachloride presents significant hazards. These compounds are highly corrosive and react violently with water, releasing toxic and corrosive HCl gas.[3][5][6]
-
Exposure Controls: Always handle these reagents inside a chemical fume hood with the sash at the lowest practical height.[6] Ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[3]
-
Skin Protection: Wear chemical-resistant gloves (Neoprene recommended), a flame-resistant lab coat, and closed-toe shoes.[3][4]
-
Respiratory Protection: For large-scale operations or in case of spills, a NIOSH-approved respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[7]
-
-
Spill Management: Do not use water to clean up spills.[4] Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For large spills, evacuate the area and contact emergency personnel.
-
Waste Disposal: Quench excess reagents carefully before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization & Analytical Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for this compound |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Two distinct singlets or doublets in the aromatic region (e.g., δ 7.5-9.0 ppm) corresponding to the protons at C-2 and C-5. |
| ¹³C NMR | Signals corresponding to the 8 carbon atoms of the naphthyridine core, with carbons bearing chlorine atoms shifted downfield. |
| Mass Spec (EI/ESI) | Molecular ion peak [M]⁺ or [M+H]⁺ showing the characteristic isotopic pattern for three chlorine atoms. |
Mechanistic Insight: The Chlorination Process
The conversion of the carbonyl groups to chlorides by POCl₃/PCl₅ is a well-established mechanism in heterocyclic chemistry.
Figure 2: Simplified mechanism for the conversion of a lactam to a chloro-heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.airliquide.com [my.airliquide.com]
- 4. nj.gov [nj.gov]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6,8-Trichloro-1,7-naphthyridine
Welcome to the technical support center for the synthesis of 4,6,8-trichloro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this and related polychlorinated naphthyridine scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.
The synthesis of polychlorinated heteroaromatics such as this compound presents unique challenges, including regioselectivity of chlorination, harsh reaction conditions, and difficulties in purification. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles and analogous synthetic procedures for related compounds.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions. The proposed synthetic route involves the chlorination of a dihydroxy-1,7-naphthyridine precursor, a common strategy for introducing chlorine atoms onto the naphthyridine core.
Issue 1: Low Yield of the Desired this compound
Question: My chlorination reaction of the 1,7-naphthyridine precursor is resulting in a low yield of the final trichlorinated product. What are the likely causes and how can I improve the yield?
Answer: Low yields in the synthesis of polychlorinated naphthyridines are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Chlorination: The conversion of hydroxyl or oxo groups to chlorides on the naphthyridine ring requires forcing conditions. Incomplete reaction is a common cause of low yields.
-
Solution:
-
Increase Reaction Temperature and Time: The reaction often requires heating at reflux in a high-boiling solvent like phosphorus oxychloride (POCl₃). Consider increasing the reflux time and monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Optimize Reagent Stoichiometry: An excess of the chlorinating agent is often necessary to drive the reaction to completion. If you are using a mixture of POCl₃ and phosphorus pentachloride (PCl₅), try increasing the molar equivalents of PCl₅.[1]
-
Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the chlorination process.
-
-
-
Degradation of Starting Material or Product: The harsh, acidic conditions of the chlorination reaction can lead to decomposition of the starting material or the desired product, especially if the reaction is heated for too long or at too high a temperature.
-
Solution:
-
Careful Temperature Control: While high temperatures are necessary, excessive heat can be detrimental. Use an oil bath with precise temperature control to maintain a consistent reaction temperature.
-
Monitor Reaction Progress: Regularly check the reaction mixture by TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize product degradation.
-
-
-
Formation of Side Products: The high reactivity of the chlorinating agents can lead to the formation of various side products, reducing the yield of the desired trichlorinated compound.
-
Solution:
-
Control of Reaction Conditions: As mentioned above, precise control of temperature and reaction time is crucial.
-
Purification Strategy: An efficient purification method is essential to isolate the desired product from a complex mixture of side products. (See the Purification section below).
-
-
Issue 2: Formation of Partially Chlorinated Byproducts
Question: My reaction is producing a mixture of mono-, di-, and trichlorinated naphthyridines, making purification difficult and lowering the yield of the target compound. How can I improve the selectivity for the trichlorinated product?
Answer: Achieving complete and regioselective chlorination is a significant hurdle. The presence of partially chlorinated intermediates is a strong indicator that the reaction has not gone to completion or that the reactivity of the different positions on the naphthyridine ring varies.
-
Insufficiently Forcing Conditions: As with low yields, incomplete reaction is a primary cause.
-
Solution:
-
Increase Reagent Equivalents and Reaction Time: Ensure a sufficient excess of the chlorinating agents (POCl₃ and PCl₅) is used.[1] Extend the reaction time and monitor for the disappearance of the partially chlorinated intermediates by LC-MS.
-
-
-
Stepwise Chlorination: The hydroxyl/oxo groups at different positions (4, 6, and 8) may have different reactivities, leading to a stepwise chlorination process.
-
Solution:
-
Prolonged Heating: Allow the reaction to proceed for a longer duration at the optimal temperature to ensure that even the less reactive positions are chlorinated.
-
-
Issue 3: Product Decomposition During Workup
Question: I seem to be losing a significant amount of my product during the aqueous workup. What could be causing this, and how can I prevent it?
Answer: The chloro groups on the electron-deficient naphthyridine ring are susceptible to nucleophilic substitution, particularly hydrolysis, which can occur during the aqueous workup.
-
Hydrolysis of Chloro Substituents: The acidic conditions generated during the quenching of excess POCl₃ with water, followed by basification, can lead to the hydrolysis of one or more chloro groups back to hydroxyl groups.[2]
-
Solution:
-
Careful Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring to dissipate the heat generated from the exothermic reaction of POCl₃ with water.
-
Minimize Contact with Water: After quenching, promptly extract the product into an organic solvent (e.g., dichloromethane or chloroform). Minimize the time the product is in contact with the aqueous phase.
-
Avoid Strong Bases: During neutralization, use a mild base like sodium bicarbonate or sodium carbonate instead of strong bases like sodium hydroxide, which can promote hydrolysis.[1]
-
-
Issue 4: Difficulty in Purifying the Final Product
Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound. What are the best purification strategies?
Answer: The purification of polychlorinated aromatic compounds can be challenging due to their similar polarities and potential for co-elution during chromatography.
-
Similar Polarity of Byproducts: Partially chlorinated intermediates and other side products often have polarities very close to the desired trichlorinated product.
-
Solution:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. Use a solvent system with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane). Careful fraction collection and analysis by TLC are essential.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with a range of solvents and solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective strategy for the synthesis of polychlorinated naphthyridines involves the chlorination of a corresponding polyhydroxy or polyoxo precursor. For this compound, a likely precursor would be a 1,7-naphthyridine derivative with hydroxyl or oxo groups at the 4, 6, and 8 positions. The chlorination is typically achieved using a mixture of phosphorus oxychloride (POCl₃) as both a solvent and a reagent, often with the addition of phosphorus pentachloride (PCl₅) to enhance the chlorinating power.[1]
Q2: What are the key safety precautions to take when working with phosphorus oxychloride and phosphorus pentachloride?
A2: Both POCl₃ and PCl₅ are highly corrosive and moisture-sensitive reagents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. These reagents react violently with water, releasing hydrochloric acid gas. Therefore, all glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the progress of the chlorination reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a small aliquot of the reaction mixture can be carefully quenched with ice-water, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. LC-MS is a more powerful technique that can provide information about the conversion of the starting material and the formation of the desired product and any byproducts, identified by their mass-to-charge ratio.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing only the signals for the protons on the naphthyridine core that have not been substituted. The chemical shifts will be in the aromatic region, likely between 7.5 and 9.0 ppm, and will be influenced by the electron-withdrawing effect of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons attached to chlorine atoms will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2, M+4, and M+6 peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are generalized protocols based on established procedures for the synthesis of related chlorinated naphthyridines.[1] These should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol 1: Synthesis of this compound
This protocol assumes the starting material is a 1,7-naphthyridine derivative with hydroxyl or oxo groups at the 4, 6, and 8 positions.
Materials:
-
1,7-Naphthyridine-4,6,8-triol (or its tautomeric form)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 1,7-naphthyridine precursor and phosphorus pentachloride (3-5 equivalents).
-
Carefully add phosphorus oxychloride (10-20 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Load the dry powder onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete chlorination | Increase reaction time, temperature, and/or reagent stoichiometry. |
| Product/Starting material degradation | Careful temperature control and reaction monitoring. | |
| Side product formation | Optimize reaction conditions and purification strategy. | |
| Mixture of Products | Incomplete reaction | Increase reaction time and reagent equivalents. |
| Stepwise chlorination | Prolonged heating at optimal temperature. | |
| Product Decomposition | Hydrolysis during workup | Careful quenching, minimize contact with water, use mild base. |
| Purification Difficulty | Similar polarity of byproducts | Column chromatography with a shallow gradient, recrystallization. |
Visualizations
Synthetic Workflow Diagram
References
Technical Support Center: Purification of 4,6,8-Trichloro-1,7-naphthyridine
Welcome to the technical support center for the purification of 4,6,8-trichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses preliminary questions and common issues encountered after the initial synthesis and workup of crude this compound.
Q1: My crude product is a discolored solid/oil. What is the first purification step I should consider?
For a solid crude product, recrystallization is often an excellent first choice due to its efficiency and scalability. However, if the product is an oil or a highly impure solid, column chromatography is generally the more effective starting point. A preliminary Thin Layer Chromatography (TLC) analysis is strongly recommended to assess the complexity of the impurity profile and guide your decision.
Q2: How do I choose between recrystallization and column chromatography for my primary purification?
The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when you have a mostly pure solid product (>80-90%) with small amounts of impurities that have different solubility profiles. It is fast and uses less solvent than chromatography.
-
Column Chromatography is necessary when impurities have similar polarity to the product, when the product is an oil, or when there are multiple components in the crude mixture.[1] It offers much higher resolving power but is more time-consuming and labor-intensive.[2]
Q3: My analytical data (NMR/LCMS) suggests the presence of unreacted precursors or basic byproducts. How can I remove these efficiently?
The most effective method for removing basic impurities from naphthyridine syntheses is an acidic wash during the liquid-liquid extraction workup.[3] By dissolving your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute aqueous acid like 1M HCl, the basic impurities become protonated. This forms their water-soluble hydrochloride salts, which then partition into the aqueous layer, effectively removing them from your desired product in the organic phase.[3]
Q4: I am struggling to remove high-boiling point solvents like DMSO or DMF from my crude product. What should I do?
For residual DMSO or DMF, performing several washes with water or brine during the workup is crucial as these solvents are highly water-miscible.[3] If trace amounts persist, co-evaporation can be effective. This involves adding a higher-boiling, non-miscible solvent like toluene to the product and evaporating under reduced pressure. The toluene forms an azeotrope with the residual solvent, helping to pull it off.[3]
Troubleshooting Guide: Advanced Purification Challenges
This section provides solutions for specific problems that may arise during the purification process.
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Product elutes with impurities (overlapping spots on TLC).
-
Streaking or tailing of the product spot on TLC.
-
Very broad elution bands from the column.
Causality & Solutions: The core principle of column chromatography is the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase (eluent).[4] Poor separation arises from an incorrect balance of these interactions.
| Potential Cause | Scientific Rationale & Solution |
| Incorrect Solvent System (Eluent) | The polarity of the eluent is the most critical factor. If it's too polar, all compounds will travel with the solvent front (high Rf), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf). Solution: Systematically screen solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for the target compound, ensuring good separation from impurity spots. A common starting eluent for naphthyridines is a gradient of ethyl acetate in hexanes.[5] |
| Column Overloading | Exceeding the separation capacity of the column prevents the formation of distinct bands. A general rule is to use 1g of crude product per 20-100g of silica gel, depending on the separation difficulty. Solution: Reduce the amount of crude material loaded onto the column. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica bed create channels where the solvent flows preferentially, bypassing proper interaction and ruining separation. Solution: Pack the column carefully as a slurry to ensure a homogenous, dense bed. Tapping the column gently during packing can help settle the silica.[6] |
| Sample Loading Issues | Loading the sample in a large volume of strong solvent causes the initial band to be too wide. Solution: Dissolve the crude product in the absolute minimum amount of solvent (preferably the eluent itself). Alternatively, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[3][7] |
Problem 2: Product Fails to Crystallize During Recrystallization
Symptoms:
-
The product "oils out" instead of forming solid crystals upon cooling.
-
No solid forms even after extended cooling or refrigeration.
Causality & Solutions: Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble. Failure to crystallize often points to supersaturation, the presence of impurities inhibiting crystal lattice formation, or an inappropriate solvent choice.
| Potential Cause | Scientific Rationale & Solution |
| Solution is Supersaturated / Cooling Too Rapidly | Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice, often resulting in an amorphous solid or oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Avoid disturbing the flask during this initial cooling phase.[7] |
| Inhibitory Impurities | Certain impurities can interfere with crystal nucleation and growth. Solution: If the product oils out, try reheating the solution to redissolve the oil, add slightly more solvent to reduce saturation, and allow it to cool slowly again. If this fails, the impurity level may be too high, and a preliminary purification by column chromatography is required. |
| Lack of Nucleation Sites | Crystal growth requires an initial seed or nucleation site to begin. Solution: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystallization to initiate.[7] Alternatively, add a tiny "seed crystal" of pure product, if available. |
| Incorrect Solvent Choice | An ideal recrystallization solvent dissolves the compound when hot but not when cold. If the compound is too soluble even when cold, no crystals will form. Solution: If the product remains dissolved, try adding an "anti-solvent" dropwise to the warm solution. An anti-solvent is a solvent in which the product is insoluble but is miscible with the primary solvent. Add it until the solution becomes slightly turbid, then clarify with a few drops of the primary solvent before cooling.[7] |
Key Experimental Protocols
Safety Precaution: Always handle chlorinated organic compounds and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed to remove basic contaminants, such as unreacted aminopyridine precursors, from the crude product mixture.[3]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (or decant the upper organic layer). The protonated basic impurities are now in the aqueous phase.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product. Ideal solvents include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexanes. The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and acquire analytical data (NMR, LC-MS) to confirm purity. The melting point of this compound is reported as 155-156°C.[8]
Protocol 3: Silica Gel Column Chromatography
This protocol is a general method for purifying naphthyridine derivatives via normal-phase chromatography.[7][9]
-
Eluent Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes) that provides a target compound Rf of ~0.3 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh is common) as a slurry in the initial, least polar eluent. Ensure the packed bed is level and free of air bubbles.[3] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel (approx. 1-2 times the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Elution: Carefully add the eluent to the column and begin elution, applying gentle air pressure if performing flash chromatography.[1] If impurities are much less polar, you can start with a less polar solvent (e.g., 100% hexanes) and gradually increase the polarity (gradient elution) by adding more ethyl acetate.[5]
-
Fraction Collection & Analysis: Collect the eluate in a series of fractions. Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of methods:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the product.[5]
-
Melting Point: A sharp melting point range close to the literature value (155-156°C) is a good indicator of high purity.[8]
Visual Guides & Workflows
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1,7-Naphthyridine
Welcome to the comprehensive technical support guide for the synthesis and purification of 1,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining high-purity 1,7-naphthyridine. Here, we delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthetic and purification workflows.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I can expect in my crude 1,7-naphthyridine product?
A1: The impurity profile of your crude 1,7-naphthyridine is largely dependent on the synthetic route employed. However, some common classes of impurities are consistently observed:
-
Unreacted Starting Materials: Particularly, aminopyridine precursors such as 3-aminopyridine are common contaminants. Due to their basic nature, they can be challenging to separate from the similarly basic 1,7-naphthyridine product without a targeted strategy.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMSO or pyridine, can be retained in the crude product even after initial evaporation.
-
Reaction Reagents and Catalysts: Depending on the specific synthesis, residual acids, bases, or metal catalysts may be present.
-
Side-Products: Incomplete or alternative cyclization pathways can lead to the formation of isomeric naphthyridines or other heterocyclic byproducts. For instance, in the Skraup synthesis, polymerization of acrolein (formed in situ from glycerol) can result in tarry byproducts.
Q2: My crude product is a dark, oily, or tarry substance. What is the best initial purification step?
A2: For a crude product that is not a solid, direct recrystallization is often ineffective. The first step should be a liquid-liquid extraction work-up to remove the bulk of acidic or basic impurities and colored tars. An acidic wash is highly recommended as the initial step to remove unreacted basic starting materials like 3-aminopyridine.[1] Following this, if the product is still an oil, column chromatography is the most effective next step to isolate the 1,7-naphthyridine from non-polar impurities and colored materials.
Q3: How can I differentiate between the desired 1,7-naphthyridine and other isomeric impurities using NMR?
A3: ¹H NMR spectroscopy is a powerful tool for identifying 1,7-naphthyridine and distinguishing it from other isomers. The proton at the 8-position (H8) of 1,7-naphthyridine is particularly diagnostic, appearing as a singlet at a very downfield chemical shift, typically around 9.66 ppm in CDCl₃.[2] This is due to its proximity to the nitrogen at position 7. The remaining protons will show characteristic splitting patterns (an AMX system for H2, H3, and H4, and an AX system for H5 and H6) that can be used to confirm the structure.[2] In contrast, other naphthyridine isomers will have different numbers of protons and distinct splitting patterns.
Q4: I am struggling to remove a high-boiling point solvent like DMSO from my product. What is the most efficient method?
A4: For a solvent like DMSO, aqueous washes during the work-up are necessary to extract it from the organic phase.[1] If trace amounts of high-boiling organic solvents remain after standard extraction and evaporation, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective. This involves adding toluene to the product and evaporating under reduced pressure, which helps to remove the residual high-boiling solvent.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 1,7-naphthyridine and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield after acidic wash | The 1,7-naphthyridine product may have been protonated and partitioned into the aqueous layer along with the basic impurities. | After the initial acidic wash to remove more basic impurities, carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract with an organic solvent (e.g., DCM or EtOAc) to recover any dissolved product. |
| Product co-elutes with an impurity during column chromatography | The chosen solvent system does not provide adequate separation. | A systematic approach to selecting a new solvent system is needed. Test different solvent mixtures with varying polarities using thin-layer chromatography (TLC). Consider using a gradient elution to improve separation. Common solvent systems for naphthyridines include gradients of methanol in dichloromethane or ethyl acetate in hexanes. |
| The purified product is still colored (yellow or brown) | The color may be due to trace amounts of highly conjugated impurities or oxidation products. | Passing the product through a short plug of activated carbon or silica gel can sometimes remove colored impurities. If the product is a solid, recrystallization is often effective in yielding a colorless product. |
| NMR spectrum shows broad peaks | The sample may contain paramagnetic impurities (e.g., residual metal catalysts) or be undergoing proton exchange. | To address paramagnetic broadening, you can try washing the sample with a chelating agent like EDTA during the work-up. For proton exchange, adding a drop of D₂O to the NMR tube can help to sharpen the peaks of exchangeable protons (like N-H or O-H), though this is less common for the aromatic protons of 1,7-naphthyridine itself. |
Detailed Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the efficient removal of basic impurities, such as unreacted 3-aminopyridine, from a crude reaction mixture.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of the acidic solution that is 1-2 times the volume of the organic layer. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Repeat this wash one more time.
-
Neutralization Wash: To remove any residual acid from the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove excess water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of basic impurities.
Protocol 2: Recrystallization for Solid Products
This method is ideal for purifying a crude solid product.
-
Solvent Selection: Choose a solvent in which the 1,7-naphthyridine is highly soluble at elevated temperatures but has low solubility at room temperature. Common solvents for recrystallizing naphthyridines include ethanol, methanol, or mixtures like benzene/petroleum ether.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, leaving impurities in the solution.[3]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
This technique is used for purifying oily products or for separating compounds with similar polarities.
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of the 1,7-naphthyridine from its impurities. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin passing the eluent through the column, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 1,7-naphthyridine.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Workflow and Diagrams
Logical Workflow for 1,7-Naphthyridine Purification
The following diagram illustrates a decision-making process for purifying a crude 1,7-naphthyridine product.
Caption: Decision tree for the purification of crude 1,7-naphthyridine.
References
Technical Support Center: Synthesis of Polychlorinated Naphthyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of polychlorinated naphthyridines. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions and challenges encountered during the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to polychlorinated naphthyridines and their key challenges?
The synthesis of polychlorinated naphthyridines typically involves a two-stage process: first, the construction of the naphthyridine core, followed by chlorination. The most prevalent methods for forming the naphthyridine skeleton are the Skraup and Friedländer syntheses. Each of these initial steps presents its own set of challenges that can impact the final polychlorination.
-
Skraup Synthesis: This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. While effective, it is notorious for its often violent reaction conditions and the formation of significant amounts of tar-like byproducts, which can make product isolation and purification exceedingly difficult.[1][2][3]
-
Friedländer Annulation: This is a condensation reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A primary challenge in the Friedländer synthesis is controlling regioselectivity, especially when using unsymmetrical ketones, which can lead to the formation of multiple structural isomers.[4][5][6]
Following the synthesis of the naphthyridine core, which often yields a hydroxynaphthyridine or naphthyridinone, the subsequent chlorination is most commonly achieved using phosphorus oxychloride (POCl₃). This step is critical and is often where a number of side reactions can occur, leading to a complex product mixture.
Troubleshooting Guide: Side Reactions in Chlorination
The chlorination of hydroxynaphthyridines or naphthyridinones using phosphorus oxychloride (POCl₃) is a pivotal step that can be fraught with difficulties. Below, we address the most common issues encountered during this transformation.
Issue 1: Incomplete Chlorination and Formation of Phosphorylated Intermediates
Q2: My chlorination reaction with POCl₃ is sluggish and gives a mixture of starting material and an unknown, highly polar byproduct. What is happening?
This is a classic case of incomplete reaction, often involving the formation of stable phosphorylated intermediates. The reaction of a hydroxyl group with POCl₃ is not a simple one-step conversion to a chloride. It proceeds through one or more phosphorylated intermediates.[7][8]
Root Cause Analysis:
-
Mechanism: The reaction begins with the formation of an O-phosphorylated intermediate. This intermediate is then attacked by a chloride ion to yield the desired chlorinated product. However, these phosphorylated species can be surprisingly stable under certain conditions. The reaction can be thought of as a two-stage process: phosphorylation followed by chlorination.[7][8]
-
Insufficient Temperature: The conversion of the phosphorylated intermediate to the final chloro-product often requires higher temperatures. If the reaction temperature is too low, the reaction may stall at the intermediate stage.
-
Insufficient POCl₃: While using a large excess of POCl₃ is common, a minimum of one molar equivalent is necessary for the efficient conversion of the intermediates to the final product.[7]
-
Basic Conditions: The initial phosphorylation step is often facilitated by basic conditions. However, the subsequent chlorination (chloride attack) can be inhibited if the system is too basic.
Troubleshooting Protocol:
-
Temperature Control: If you suspect the formation of a stable intermediate, consider a two-stage heating profile. Perform the initial reaction at a lower temperature (e.g., 25 °C) to allow for the formation of the phosphorylated species, and then increase the temperature to 70-90 °C or higher to drive the conversion to the chloro-product.[7]
-
Stoichiometry of POCl₃: Ensure at least one equivalent of POCl₃ is used. In many cases, using POCl₃ as the solvent (in large excess) is the most effective approach, though this presents challenges with workup.
-
Addition of a Base: The presence of a tertiary amine base like triethylamine or pyridine can facilitate the initial phosphorylation. However, be aware that this can also influence the stability of the intermediates.
-
Monitoring the Reaction: Use techniques like ³¹P NMR in addition to ¹H NMR and LC-MS to monitor the reaction progress and identify the presence of phosphorylated intermediates.
Diagram: Chlorination Mechanism via Phosphorylated Intermediate
Caption: Simplified mechanism of chlorination with POCl₃.
Issue 2: Over-chlorination and Vilsmeier-Haack Type Side Reactions
Q3: I am observing the formation of products with more chlorine atoms than expected, and in some cases, formylated byproducts. What is the cause?
This issue points towards over-chlorination and the potential for Vilsmeier-Haack or Vilsmeier-Haack-Arnold type reactions, especially if N,N-dimethylformamide (DMF) is used as a solvent or catalyst.
Root Cause Analysis:
-
Vilsmeier Reagent Formation: The reaction of POCl₃ with DMF generates the Vilsmeier reagent, a chloroiminium salt, which is a powerful electrophile.[1][5][9][10] This reagent can then react with electron-rich positions on the naphthyridine ring to introduce a formyl group (-CHO) after aqueous workup.
-
Electron-Rich Substrates: Naphthyridine rings, particularly those with electron-donating groups, can be susceptible to electrophilic attack by the Vilsmeier reagent.
-
High Temperatures and Excess Reagent: Prolonged reaction times at high temperatures with a large excess of POCl₃ and the presence of DMF can promote these side reactions.
-
Chlorination of Alkyl Substituents: If your naphthyridine substrate has alkyl groups (e.g., a methyl group), these can also undergo chlorination under harsh conditions, leading to polychlorinated products.[11]
Troubleshooting Protocol:
-
Solvent Choice: If formylation is observed, avoid using DMF as a solvent. Consider alternative high-boiling inert solvents such as sulfolane, or conduct the reaction neat in excess POCl₃ if feasible.[12]
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of POCl₃ and the reaction temperature. Use the minimum amount of POCl₃ and the lowest temperature that allows for the desired chlorination to proceed to completion.
-
Protecting Groups: If your substrate has other sensitive functional groups (e.g., hydroxyl or amino groups not intended for chlorination), consider protecting them before the chlorination step.
-
Alternative Chlorinating Agents: For sensitive substrates, consider milder chlorinating agents such as thionyl chloride (SOCl₂) with a catalytic amount of DMF, or a mixture of POCl₃ and PCl₅, which can sometimes offer different reactivity and selectivity.[2]
Diagram: Vilsmeier-Haack Side Reaction Pathway
Caption: Formation of a formylated side product via the Vilsmeier-Haack reaction.
Issue 3: Hydrolysis of Chloronaphthyridines During Workup
Q4: I have successfully chlorinated my hydroxynaphthyridine, but upon aqueous workup, I isolate the starting material or a partially hydrolyzed product. How can I prevent this?
Chloronaphthyridines, particularly those with chlorine atoms at the 2- and 4-positions, can be highly susceptible to hydrolysis, reverting back to the corresponding hydroxynaphthyridines or naphthyridinones.
Root Cause Analysis:
-
Mechanism of Hydrolysis: The nitrogen atoms in the naphthyridine ring activate the chloro-substituents towards nucleophilic aromatic substitution. Water, especially under acidic or basic conditions, can act as a nucleophile, displacing the chloride.
-
Acidic Conditions: Quenching the reaction mixture, which contains excess POCl₃, with water generates phosphoric acid and hydrochloric acid, creating a highly acidic environment that can promote hydrolysis.
-
Elevated Temperatures during Workup: Heating the aqueous mixture during workup will accelerate the rate of hydrolysis.
Troubleshooting Protocol:
-
Quenching Procedure: The most critical step is the quenching of the reaction mixture.
-
Slow, Cold Quenching: Pour the reaction mixture slowly onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium bicarbonate or sodium carbonate. This neutralizes the generated acids immediately and keeps the temperature low.[12]
-
Avoid Strong Bases: While neutralization is important, using strong bases like NaOH can also promote hydrolysis, especially if localized high pH and temperature occur.
-
-
Solvent Extraction: Before the aqueous quench, consider diluting the reaction mixture with an inert organic solvent like dichloromethane (DCM) or chloroform. This can help to dissipate heat during the quench and provides an organic phase to immediately extract the product.
-
Removal of Excess POCl₃: Whenever possible, remove the excess POCl₃ under reduced pressure before the workup. This significantly reduces the exotherm and the amount of acid generated upon quenching.[13]
-
Anhydrous Workup: For extremely sensitive products, an anhydrous workup may be necessary. This could involve filtering the reaction mixture through a pad of celite and washing with a dry, inert solvent, although this is often challenging due to the formation of viscous byproducts.
Issue 4: Formation of Isomeric Products and Purification Challenges
Q5: My reaction produces a mixture of polychlorinated naphthyridine isomers that are very difficult to separate. What are my options?
The formation of isomers is a common problem, arising either from a lack of regioselectivity in the initial naphthyridine synthesis or from non-selective chlorination. Separating these closely related compounds requires optimized analytical and purification techniques.
Root Cause Analysis:
-
Lack of Regioselectivity: As mentioned, the Friedländer synthesis with unsymmetrical ketones can yield isomeric naphthyridine cores, which will then lead to isomeric polychlorinated products.
-
Non-selective Chlorination: If the naphthyridine ring has multiple hydroxyl groups in non-equivalent positions, controlling the extent and position of chlorination can be challenging, leading to a mixture of mono-, di-, and polychlorinated isomers.
Troubleshooting and Purification Strategies:
-
Optimize Regioselectivity of Core Synthesis: Before proceeding to chlorination, focus on optimizing the synthesis of the naphthyridine core to obtain a single isomer. This might involve exploring different catalysts or reaction conditions in the Friedländer synthesis that favor the formation of one regioisomer.[4]
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating isomers.
-
Column Choice: C18 columns are a good starting point. For more challenging separations, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions with the aromatic and polar groups of the naphthyridine isomers.[6][14]
-
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and additives (e.g., formic acid or ammonium acetate) is crucial.
-
-
Gas Chromatography (GC): For volatile and thermally stable polychlorinated naphthyridines, high-resolution capillary GC can provide excellent separation of isomers.
-
-
Crystallization: Fractional crystallization can be a highly effective technique for purifying a major isomer from a mixture, provided a suitable solvent system can be found. Experiment with a range of solvents of varying polarity.
Table 1: Recommended HPLC Conditions for Isomer Separation
| Parameter | Starting Recommendation | Optimization Strategy |
| Column | C18, 250 x 4.6 mm, 5 µm | Try Phenyl-Hexyl or PFP for alternative selectivity.[6][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with ammonium acetate for MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Compare selectivity between ACN and MeOH. |
| Gradient | 10-90% B over 20 min | Optimize gradient slope for better resolution of close-eluting peaks. |
| Flow Rate | 1.0 mL/min | Adjust for column diameter and particle size. |
| Detection | UV at 254 nm or DAD | Use Diode Array Detector (DAD) to check for peak purity. |
Issue 5: Rearrangement of Chloronaphthyridines
Q6: I am attempting a nucleophilic substitution on a 4-chloro-1,8-naphthyridine with a hydrazine derivative and I am not getting the expected substitution product. Instead, I am forming a pyrazole. Why is this happening?
This is a known rearrangement reaction for certain chloronaphthyridines when treated with substituted hydrazines. Instead of a simple nucleophilic aromatic substitution at the 4-position, the hydrazine can induce a ring-opening and subsequent ring-closing to form a pyrazolopyridine.[15]
Root Cause Analysis:
-
Mechanism: The reaction likely proceeds via an initial attack of the hydrazine at the 2-position of the naphthyridine ring, followed by ring opening of the pyridine ring containing the chlorine atom. Subsequent intramolecular cyclization then leads to the formation of the thermodynamically stable pyrazole ring.
Troubleshooting and Control:
-
Control of Nucleophile: This rearrangement is specific to hydrazine and its derivatives. If the goal is simple substitution at the 4-position, other nucleophiles (e.g., amines, alkoxides) should be used.
-
Embrace the Rearrangement: If the pyrazolopyridine is a desired scaffold, this rearrangement can be exploited as a synthetic route. Optimization of reaction conditions (solvent, temperature, and specific hydrazine derivative) can be used to maximize the yield of the rearranged product.
Diagram: Rearrangement of 4-Chloro-1,8-naphthyridine
Caption: Rearrangement of a 4-chloronaphthyridine with hydrazine to form a pyrazolopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chemmethod.com [chemmethod.com]
Technical Support Center: Optimizing Regioselectivity in the Friedländer Synthesis of Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in this powerful heterocycle-forming reaction. Here, you will find in-depth answers to common challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols to enhance the regiochemical outcome of your syntheses.
The Challenge of Regioselectivity in Naphthyridine Synthesis
The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, naphthyridines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] While elegant in its simplicity, the use of unsymmetrical ketones introduces a significant challenge: the potential for the formation of two distinct regioisomers. This lack of regioselectivity can lead to difficult purification processes and reduced yields of the desired product, a critical issue in multi-step synthetic campaigns.
This guide will provide a comprehensive overview of the factors governing regioselectivity and offer practical solutions to steer the reaction towards the desired constitutional isomer.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my Friedländer synthesis of a 1,8-naphthyridine. What are the primary factors controlling the regiochemical outcome?
The formation of regioisomers in the Friedländer synthesis stems from the two possible enolates/enamines that can form from an unsymmetrical ketone, leading to condensation at either the α- or α'-position. The regioselectivity is primarily governed by a delicate interplay of several factors:
-
Reaction Mechanism: There are two plausible mechanistic pathways for the Friedländer synthesis: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[3][4] The dominant pathway can be influenced by the choice of catalyst and reaction conditions.
-
Catalyst Choice: The nature of the catalyst—whether it is acidic, basic, or a Lewis acid—is arguably the most critical factor in controlling regioselectivity.[1][5]
-
Base Catalysis: Strong bases like KOH or NaOEt often lead to poor regioselectivity as they promote the formation of the thermodynamically more stable enolate, but can also catalyze non-selective aldol additions.[6]
-
Acid Catalysis: Acid catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., In(OTf)₃, iodine), can favor one regioisomer over another, but the outcome is highly substrate-dependent.[3][7]
-
Amine Catalysis: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have shown exceptional ability to direct the reaction towards the 2-substituted (linear) product.[8][9]
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Higher temperatures have been shown to improve regioselectivity in some cases.[9]
-
Substrate Sterics and Electronics: The steric hindrance and electronic properties of the substituents on both the aminopyridine and the ketone starting materials play a crucial role in directing the cyclization.
Q2: How does the choice of catalyst specifically influence which regioisomer is formed?
The catalyst's role is to selectively facilitate one of the competing reaction pathways.
-
Base-Catalyzed Reactions: Strong bases deprotonate the α-carbon of the ketone to form an enolate. With an unsymmetrical ketone, a mixture of the kinetic (less substituted) and thermodynamic (more substituted) enolates can form, leading to a mixture of products.
-
Acid-Catalyzed Reactions: In an acidic medium, the reaction can proceed through an enol intermediate. The regioselectivity will depend on the relative stabilities of the two possible enols and the subsequent transition states. Lewis acids can coordinate to the carbonyl oxygen of the ketone, influencing the acidity of the α-protons and directing the condensation.[7]
-
Novel Amine Catalysts: Catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), a bicyclic pyrrolidine derivative, have demonstrated high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[8][9] This is attributed to the formation of a highly reactive enamine intermediate from the less sterically hindered side of the ketone, which then undergoes regioselective cyclization.
The diagram below illustrates the general mechanistic crossroads where regioselectivity is determined.
Caption: Divergent pathways in Friedländer synthesis leading to regioisomers.
Q3: I want to synthesize the linear 2-substituted 1,8-naphthyridine. What specific conditions should I try?
To favor the formation of the linear isomer, you need to promote condensation at the less substituted α-carbon (the kinetic position) of your ketone.
-
Employ a Specialized Amine Catalyst: The use of a catalyst like TABO is highly recommended.[8][9] These catalysts form an enamine intermediate preferentially at the less sterically hindered methyl or methylene group.
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can significantly enhance regioselectivity.[8][9] This keeps the concentration of the ketone low, favoring the kinetically controlled reaction pathway.
-
Optimize Temperature: In some systems, higher temperatures (e.g., refluxing in toluene or xylene) have been shown to improve regioselectivity.[9] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.
Q4: Are there any other catalyst systems that have shown promise for regioselective Friedländer synthesis?
Yes, recent research has explored several alternative catalytic systems:
-
Ionic Liquids (ILs): Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), have been used as both the catalyst and the solvent, leading to excellent yields and, in some cases, exclusive formation of a single regioisomer with unsymmetrical ketones.[10] Choline hydroxide has also been reported as an effective, biocompatible catalyst for this transformation in water.[11][12]
-
Lewis Acids: Certain Lewis acids, like neodymium(III) nitrate hexahydrate, have been reported to efficiently catalyze the Friedländer synthesis.[2] The choice of Lewis acid can be critical, and screening may be necessary to find one that promotes the desired regioselectivity for your substrate pair.[7]
-
Solid-Supported Catalysts: The use of solid-supported catalysts, such as Nafion, can facilitate easier product purification and catalyst recycling, offering a more environmentally friendly approach.[2]
The following workflow can guide your troubleshooting process when dealing with poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data on Regioselectivity
The choice of catalyst can have a dramatic impact on the ratio of regioisomers. The following table summarizes representative data from the literature for the synthesis of 1,8-naphthyridines.
| 2-Aminoaryl Aldehyde/Ketone | Unsymmetrical Ketone | Catalyst | Conditions | Regioisomeric Ratio (Linear:Angular) | Reference |
| 2-Aminonicotinaldehyde | 2-Butanone | Pyrrolidine | Toluene, reflux | >95:5 | [8][9] |
| 2-Aminonicotinaldehyde | 2-Butanone | TABO | Toluene, 100 °C | 96:4 | [8][9] |
| 2-Aminonicotinaldehyde | 2-Pentanone | TABO | Toluene, 100 °C, slow addition | 94:6 | [8][9] |
| 2-Aminonicotinaldehyde | Phenylacetone | [Bmmim][Im] | 50 °C, 24h | Exclusive product | [10] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Methyl-3-ethyl-1,8-naphthyridine using TABO Catalyst
This protocol is adapted from the work of Dormer et al. and is designed to maximize the formation of the linear regioisomer.[8][9]
Materials:
-
2-Aminonicotinaldehyde
-
2-Butanone
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-aminonicotinaldehyde (1.0 eq) and TABO (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the aldehyde).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Slow Addition of Ketone: Using a syringe pump, add 2-butanone (1.5 eq) to the reaction mixture over a period of 4-6 hours. The slow addition is critical for achieving high regioselectivity.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete after the addition of the ketone is finished or shortly thereafter.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-methyl-3-ethyl-1,8-naphthyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The regiochemical outcome can be determined by ¹H NMR, often through analysis of the nuclear Overhauser effect (NOE).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trichloronaphthyridine Isomer Characterization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the characterization of trichloronaphthyridine isomers. This document is designed for researchers, medicinal chemists, and analytical scientists who encounter the significant challenges posed by these closely related structures. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental design and troubleshooting processes.
Part 1: Foundational Challenges & Initial Strategy
FAQ: Why are trichloronaphthyridine isomers so difficult to distinguish?
The primary challenge lies in their profound structural similarity. Isomers of trichloronaphthyridine share the same molecular formula and, consequently, the same exact mass. The only difference is the position of the three chlorine atoms on the naphthyridine scaffold. This leads to several analytical hurdles:
-
Identical Molecular Weight: Standard mass spectrometry will show the same molecular ion peak for all isomers, making initial identification impossible without further fragmentation analysis.[1]
-
Subtle Spectroscopic Differences: Protons and carbons in similar chemical environments across different isomers will have very closely related chemical shifts in NMR spectra, often leading to overlapping signals that are difficult to assign unambiguously.[2]
-
Similar Physicochemical Properties: Properties like polarity, boiling point, and solubility are often very close, which complicates chromatographic separation. Co-elution is a frequent and significant problem.[3]
A successful characterization, therefore, rarely relies on a single technique. It requires an integrated, multi-faceted analytical approach where each step provides a piece of the structural puzzle.[1]
Workflow: Recommended Analytical Strategy
This diagram outlines a logical workflow for tackling an unknown sample or mixture of trichloronaphthyridine isomers. The process is iterative, with later-stage analysis informing potential adjustments to earlier steps like chromatographic separation.
Caption: A logical workflow for isomer separation and characterization.
Part 2: Troubleshooting Chromatographic Separation
Effective characterization is impossible without first achieving clean separation. Chromatography is the cornerstone of this process.
FAQ: My trichloronaphthyridine isomers are co-eluting or have very poor resolution in RP-HPLC. What are my next steps?
This is the most common issue. Since the isomers have similar polarities, standard C18 columns may not provide sufficient selectivity. Here is a systematic troubleshooting approach:
-
Optimize Mobile Phase:
-
Causality: Small changes in solvent strength or pH can alter the subtle electronic interactions between the isomers and the stationary phase. The nitrogen atoms in the naphthyridine ring are basic, and their protonation state can significantly impact retention.
-
Action: Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. Perform a gradient optimization, starting with a shallow gradient to maximize separation.
-
-
Change Stationary Phase Chemistry:
-
Causality: If a standard C18 phase fails, you need a different separation mechanism.
-
Action: Switch to a column with a different selectivity. A Phenyl-Hexyl column can offer pi-pi interactions with the aromatic naphthyridine ring. For more polar isomers, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
-
-
Adjust Temperature:
-
Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes, increasing temperature can improve peak shape and resolution.
-
Action: Screen temperatures between 25°C and 50°C. Ensure your column is stable at higher temperatures.[5]
-
-
Consider Gas Chromatography (GC):
-
Causality: If the isomers are thermally stable and volatile, GC can offer superior resolving power due to the high efficiency of capillary columns.
-
Action: Use a GC-MS system. A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point. The mass spectrometer detector is essential for confirming that the separated peaks are indeed isomers.[6]
-
Protocol: Rapid Method Development for Isomer Separation by HPLC
This protocol outlines a screening process to find a suitable column and mobile phase.
Objective: To achieve baseline separation (Resolution > 1.5) of trichloronaphthyridine isomers.
Materials:
-
HPLC system with UV or MS detector
-
Columns: C18, Phenyl-Hexyl, and HILIC
-
Mobile Phases:
-
A1: 0.1% Formic Acid in Water
-
B1: 0.1% Formic Acid in Acetonitrile
-
A2: 0.1% Formic Acid in Water
-
B2: 0.1% Formic Acid in Methanol
-
-
Sample: 0.1 mg/mL solution of the isomer mixture in 50:50 Acetonitrile/Water.
Methodology:
-
Initial Screening (C18 Column):
-
Install the C18 column and set the temperature to 30°C.
-
Equilibrate with 95% A1 / 5% B1 for 15 minutes at a flow rate of 0.5 mL/min.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 95% B1 over 20 minutes.
-
Hold at 95% B1 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Evaluate and Iterate:
-
If no separation: Repeat step 1 using the Acetonitrile/Methanol mobile phase (A2/B2).
-
If partial separation: Optimize the gradient. Make it shallower around the elution time of the isomers. For example, if isomers elute at 50% B1, change the gradient to run from 40% to 60% B1 over 30 minutes.
-
-
Alternative Selectivity Screening:
-
If the C18 column fails to provide adequate resolution, repeat the entire screening process (steps 1 & 2) with the Phenyl-Hexyl column.
-
If the isomers are highly polar and elute near the void volume, switch to the HILIC column and a suitable HILIC mobile phase (e.g., 95% Acetonitrile / 5% Water with buffer).
-
-
Final Refinement:
-
Once the best column/solvent combination is identified, fine-tune the flow rate and temperature to maximize resolution and improve peak shape.
-
Part 3: Spectroscopic & Spectrometric Characterization
Once separated (or even in a mixture, for advanced techniques), NMR and MS are used to determine the exact structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing positional isomers, as it provides direct information about the connectivity of atoms.[1][2]
FAQ: The ¹H NMR spectra of my purified isomers are nearly identical. How can I assign the structures?
This is expected. The key is to look for subtle differences and employ 2D NMR techniques to establish unambiguous correlations.
-
Focus on Aromatic Region Coupling: The protons on the naphthyridine ring will exhibit different splitting patterns (J-coupling) depending on their relationship (ortho, meta, para) to each other and to the nitrogen atoms. These coupling constants are the most reliable differentiators in 1D spectra.
-
Leverage 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It helps trace the proton network on each aromatic ring of the naphthyridine core.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for isomer differentiation.[2] It shows long-range (2-3 bond) correlations between protons and carbons. By observing a correlation from a specific proton to a carbon bearing a chlorine atom (which has a characteristic chemical shift), you can definitively place that proton relative to a substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Useful for confirming through-space proximity of protons, which can help differentiate isomers where chlorine placement alters the conformation or forces protons closer together.
-
Decision Tree: Selecting the Right NMR Experiment
Caption: A decision tree for NMR-based structure elucidation.
B. Mass Spectrometry (MS)
While MS cannot distinguish isomers by mass, it excels at differentiating them based on their fragmentation patterns.[7][8]
FAQ: Since all my isomers have the same m/z, is MS useful beyond confirming the molecular weight?
Absolutely. Tandem mass spectrometry (MS/MS or MS²) is essential.
-
Causality: The stability of the molecule and its fragment ions depends on the positions of the chlorine atoms. Isomers will fragment differently upon collision-induced dissociation (CID) because the electronic effects of the chlorine atoms will stabilize or destabilize adjacent bonds in unique ways.
-
Action:
-
Use an LC-MS or GC-MS system to introduce the purified isomers one by one into the mass spectrometer.
-
Isolate the parent molecular ion (e.g., using a quadrupole or ion trap).
-
Fragment the isolated ion by colliding it with an inert gas (e.g., argon or nitrogen).
-
Record the resulting fragment ion spectrum.
-
-
Interpretation: Compare the MS/MS spectra of the different isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments. For example, the loss of HCl or a Cl radical might be more favorable for one isomer than another, resulting in a distinct "fingerprint" spectrum. High-resolution MS (HRMS) is critical here to confirm the elemental composition of each fragment ion.
Data Summary: Comparison of Key Analytical Techniques
| Technique | Information Provided | Primary Application for Isomers | Limitations |
| HPLC / GC | Separation, Purity | Isolation of individual isomers from a mixture.[3] | May require extensive method development; co-elution is common. |
| HRMS | Molecular Formula | Confirms elemental composition, verifying they are isomers.[1] | Cannot differentiate isomers by mass alone. |
| MS/MS | Fragmentation Pattern | Distinguishes isomers based on unique fragmentation "fingerprints".[8] | Requires purified isomers for clear interpretation; may not always yield unique fragments. |
| 1D NMR | Connectivity (via J-coupling) | Can provide initial clues based on proton splitting patterns. | Spectra are often very similar with significant overlap. |
| 2D NMR | Unambiguous Connectivity | Definitive placement of atoms via through-bond correlations (HMBC).[2][9] | Requires larger sample amounts and longer experiment times. |
| X-Ray | Absolute 3D Structure | The "gold standard" for unambiguous structure proof.[1] | Requires a single, high-quality crystal, which can be difficult to obtain. |
References
- 1. benchchem.com [benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. dovepress.com [dovepress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of permethrin isomers in composite diet samples by molecularly imprinted solid-phase extraction and isotope dilution gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 1,7-naphthyridine synthesis
A Guide to Preventing Byproduct Formation
Welcome to the Technical Support Center for 1,7-Naphthyridine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing this important heterocyclic scaffold. This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges you may face, particularly concerning the formation of unwanted byproducts.
I. Troubleshooting Guide & FAQs
This section is designed to address specific issues encountered during the synthesis of 1,7-naphthyridines, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My Friedländer-type synthesis is giving low yields and a significant amount of tar-like polymerization byproducts. What's going wrong and how can I fix it?
Answer:
This is a very common issue in Friedländer and related syntheses (like the Skraup and Doebner-von Miller reactions) which are frequently employed for naphthyridine synthesis.[1][2][3] The harsh acidic and high-temperature conditions often lead to the polymerization of intermediates, especially α,β-unsaturated carbonyl compounds or acrolein formed in situ.[4]
Causality:
-
Uncontrolled Exotherm: The Skraup synthesis, in particular, is notoriously exothermic.[4] Localized overheating can accelerate polymerization and charring of the reaction mixture.
-
Polymerization of Intermediates: Under strong acid catalysis, α,β-unsaturated carbonyl compounds are prone to polymerization, creating resinous materials that are difficult to remove and significantly lower the yield of the desired product.[4]
-
Suboptimal Catalyst: Traditional acid or base catalysts can be inefficient and lead to the formation of side products.[5][6]
Solutions & Protocols:
-
Temperature Control & Moderating Agents:
-
Protocol: Carefully control the reaction temperature and the rate of acid addition. The use of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[4] Ferrous sulfate appears to act as an oxygen carrier, allowing the reaction to proceed over a longer period and preventing it from becoming uncontrollable.[4] Boric acid can also be used for this purpose.[4]
-
Experimental Step-by-Step:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline derivative and the glycerol (or α,β-unsaturated carbonyl compound).
-
Add ferrous sulfate (approximately 0.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 120°C.
-
After the addition is complete, heat the reaction mixture cautiously to the desired temperature and maintain for the specified time.
-
-
-
Two-Phase Solvent System:
-
Concept: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is more likely to occur.[4]
-
Experimental Step-by-Step:
-
Dissolve the aniline derivative in a mixture of water and a non-polar organic solvent (e.g., toluene).
-
Add the acid catalyst to the aqueous phase.
-
Add the α,β-unsaturated carbonyl compound to the organic phase.
-
Heat the biphasic mixture with vigorous stirring to promote interfacial reaction.
-
-
-
Modern Catalysts:
-
Consider using milder and more efficient catalysts. Ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields and reduce byproduct formation in Friedländer-type reactions.[3][5][6][7]
-
Logical Flow for Troubleshooting Friedländer Synthesis:
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Question 2: I am observing the formation of regioisomers in my 1,7-naphthyridine synthesis. How can I improve the regioselectivity?
Answer:
Regioselectivity is a critical challenge in the synthesis of unsymmetrical naphthyridines like the 1,7-isomer. The formation of other isomers (e.g., 1,5- or 1,6-naphthyridines) can occur depending on the cyclization strategy and the nature of the precursors.
Causality:
-
Ambiguous Cyclization Pathways: In many classical syntheses, the cyclization can occur at different positions on the pyridine or benzene ring, leading to a mixture of products.
-
Steric and Electronic Effects: The directing effects of substituents on the starting materials play a crucial role in determining the site of cyclization.
Solutions & Protocols:
-
Strategic Choice of Precursors:
-
Concept: The use of pre-functionalized precursors that favor cyclization in the desired direction is a key strategy. For example, a three-step procedure involving regiospecific ortho-metalation and formylation of aminopyridines provides key aldehyde intermediates that lead to specific naphthyridine isomers.[8]
-
Example Workflow:
-
Start with a substituted aminopyridine.
-
Protect the amino group (e.g., with a pivaloyl group).
-
Perform a directed ortho-metalation followed by formylation to introduce an aldehyde group at a specific position.
-
Condense the resulting aldehyde with a suitable partner (e.g., tert-butyl lithioacetate).
-
Acid-catalyzed cyclization and deprotection to yield the desired 1,7-naphthyridin-2-one.[8]
-
-
-
Modern Synthetic Methods:
-
Metal-catalyzed reactions often offer higher regioselectivity. For instance, silver-catalyzed cascade annulation protocols have been developed for the synthesis of polyfunctionalized 1,7-benzonaphthyridines.[9]
-
Radical annulation cyclization of 1,7-dienes with aldehydes can also provide highly regio- and stereoselective access to N-containing polycyclic skeletons, including those related to 1,7-naphthyridines.[10]
-
Diagram of Regioselective Synthesis Strategy:
Caption: Strategy for achieving regioselectivity via precursor design.
Question 3: My Aza-Wittig reaction for intramolecular cyclization is not working efficiently, and I'm having trouble with the triphenylphosphine oxide byproduct. What can I do?
Answer:
The intramolecular Aza-Wittig reaction is a powerful tool for synthesizing N-heterocycles.[11] However, it can be sluggish, and the removal of the stoichiometric triphenylphosphine oxide byproduct is a common purification headache.[11][12]
Causality:
-
Iminophosphorane Reactivity: The reactivity of the iminophosphorane intermediate can be influenced by steric and electronic factors.
-
Byproduct Removal: Triphenylphosphine oxide is often soluble in many organic solvents and can co-elute with the product during chromatography.
Solutions & Protocols:
-
In Situ Generation of Iminophosphorane:
-
Concept: Instead of pre-forming and isolating the iminophosphorane, it can be generated in situ from an organic azide and a phosphine in the presence of the carbonyl compound.[11] This is often referred to as a tandem Staudinger/aza-Wittig reaction.[13][14]
-
Experimental Step-by-Step:
-
Dissolve the azide-containing carbonyl precursor in a suitable solvent (e.g., toluene or THF).
-
Add triphenylphosphine (or a more reactive phosphine like tributylphosphine) to the solution.
-
Heat the reaction mixture to facilitate both the Staudinger reaction (formation of the iminophosphorane) and the subsequent intramolecular aza-Wittig cyclization.
-
-
-
Catalytic Aza-Wittig Reactions:
-
Concept: To circumvent the stoichiometric byproduct issue, catalytic versions of the aza-Wittig reaction have been developed.[12] These systems use a phosphine oxide as a pre-catalyst, which is reduced in situ to the active phosphine catalyst.
-
Key Components:
-
Pre-catalyst: A phosphine oxide (e.g., Ph₃P=O).
-
Reducing Agent: A silane, such as phenylsilane or diphenylsilane.
-
Azide or Isocyanate: The nitrogen source for the iminophosphorane.
-
-
-
Byproduct Removal Strategies:
-
If using the stoichiometric reaction, consider using a polymer-supported triphenylphosphine. This allows for the easy removal of the phosphine oxide byproduct by simple filtration.
-
Precipitation of triphenylphosphine oxide by adding a non-polar solvent like hexane or ether to the crude reaction mixture can sometimes be effective.
-
Aza-Wittig Reaction Pathways:
References
- 1. iipseries.org [iipseries.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GENERAL APPROACH TO THE SYNTHESIS OF 1,6-, 1,7-, AND 1,8-NAPHTHYRIDINES | Semantic Scholar [semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Researcher's Guide to the Spectroscopic World of Substituted 1,7-Naphthyridines
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to medicinal and materials chemists. Its derivatives exhibit a wide array of biological activities, including potential as antitumor and antiparasitic agents, and as kinase inhibitors.[1] A thorough understanding of the spectroscopic properties of these molecules is paramount for unambiguous structure elucidation, purity assessment, and for gleaning insights into their electronic and conformational behavior. This guide provides a comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Visible spectroscopy—for substituted 1,7-naphthyridines, grounded in experimental data and established principles.
The Foundational Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For substituted 1,7-naphthyridines, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and the electronic environment of the nuclei.
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectrum of the parent 1,7-naphthyridine provides a baseline for understanding its substituted analogues. The spectrum typically displays characteristic patterns for the protons on the bicyclic system. For instance, the H8 proton often appears as a distinct singlet at a downfield chemical shift (around 9.66 ppm) due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent ring.[1] The remaining protons, H2, H3, H4, H5, and H6, exhibit more complex splitting patterns, often as AMX and AX systems, which can be assigned through detailed analysis of coupling constants and, if necessary, 2D NMR techniques like COSY.[1][2][3]
The Influence of Substituents:
The introduction of substituents onto the 1,7-naphthyridine core significantly perturbs the chemical shifts of the remaining ring protons. The nature and position of the substituent dictate the magnitude and direction of these changes.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃), generally cause an upfield shift (to lower ppm values) of the signals for protons on the same ring, particularly those in the ortho and para positions. This is due to an increase in electron density, which shields the protons from the applied magnetic field.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have the opposite effect, inducing a downfield shift (to higher ppm values) by decreasing the electron density around the ring protons.
These substituent effects are a cornerstone of NMR interpretation for aromatic and heteroaromatic systems.[4][5]
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,7-naphthyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2][6] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2][3]
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all proton signals.
-
Use a standard pulse sequence (e.g., zg30) with a 30° pulse angle to allow for faster relaxation and a shorter experimental time.
-
Set the number of scans (NS) to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[2]
-
Integrate the signals to determine the relative number of protons.
-
Visualizing the Workflow:
Caption: A generalized workflow for acquiring and processing NMR spectra.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra typically require a larger number of scans to obtain a good signal-to-noise ratio.[7]
Substituent Effects on ¹³C Chemical Shifts:
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.
-
EDGs will generally shield the carbon nuclei, causing an upfield shift .
-
EWGs will deshield the carbon nuclei, resulting in a downfield shift .
The effect is most pronounced at the carbon atom directly attached to the substituent (ipso-carbon) and at the ortho and para positions.[8] The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of attached protons, is invaluable for confirming the substitution pattern on the 1,7-naphthyridine ring.[9]
Comparative Data for Substituted 1,7-Naphthyridines:
| Substituent (Position) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C8 (δ, ppm) | Reference |
| Unsubstituted | ~151 | ~121 | ~136 | ~123 | ~149 | ~153 | [10] |
| 8-Hydroxy-5-oxo | Varies | Varies | Varies | Varies | Varies | Varies | [10] |
| 2,4-Disubstituted | Varies | Varies | Varies | Varies | Varies | Varies | [11] |
Note: Specific chemical shifts are highly dependent on the exact substitution pattern and the solvent used. The table provides a general illustration.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For substituted 1,7-naphthyridines, techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion peak ([M+H]⁺).[3][12]
The fragmentation of the 1,7-naphthyridine core and its substituents under mass spectrometric conditions can provide clues about the molecule's structure. The stability of the heterocyclic ring often leads to characteristic fragmentation pathways.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled to a liquid chromatograph (LC-MS). In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.
-
Mass Analysis: The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 1,7-naphthyridine, like other aromatic and heteroaromatic compounds, exhibits characteristic absorption bands. A comparison with the spectrum of pyridine shows a significant bathochromic (red) shift of these bands in the naphthyridine system.[1]
Influence of Substituents and Solvents:
The position and intensity of the absorption maxima (λ_max) are sensitive to both the nature of the substituents and the polarity of the solvent.
-
Substituents: Electron-donating and electron-withdrawing groups that extend the conjugation of the π-system will typically cause a bathochromic shift.
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption bands. This phenomenon, known as solvatochromism, has been studied for some naphthyridine derivatives.[6]
Visualizing the 1,7-Naphthyridine Core:
Caption: Basic ring structure of 1,7-naphthyridine.
Conclusion
The spectroscopic characterization of substituted 1,7-naphthyridines is a multi-faceted process that relies on the synergistic application of NMR, mass spectrometry, and UV-Visible spectroscopy. A thorough understanding of how substituents influence the spectral data is crucial for accurate structure elucidation and for gaining deeper insights into the electronic properties of these important heterocyclic compounds. By following standardized experimental protocols and carefully analyzing the resulting data, researchers can confidently characterize their novel 1,7-naphthyridine derivatives, paving the way for their further development in various scientific fields.
References
- 1. ijcps.org [ijcps.org]
- 2. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Polychlorinated 1,7-Naphthyridines: 4,6,8-Trichloro vs. Dichloro Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] The introduction of halogen atoms to this core structure is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the anticipated biological activity of 4,6,8-trichloro-1,7-naphthyridine against its dichlorinated analogs, drawing upon the broader understanding of structure-activity relationships (SAR) for halogenated naphthyridines.
While direct comparative studies on the biological activities of this compound and its specific dichlorinated counterparts (4,6-dichloro-, 4,8-dichloro-, and 6,8-dichloro-1,7-naphthyridine) are not extensively available in current literature, this guide will synthesize existing knowledge on related chlorinated naphthyridines to provide a predictive framework. We will delve into the presumptive impact of the degree and position of chlorination on biological efficacy, detail relevant synthetic approaches, and provide robust experimental protocols for future comparative evaluations.
The Influence of Chlorination on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of naphthyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.[2] Halogenation, in particular, can dramatically alter a compound's electronic and steric properties, thereby affecting its interaction with biological targets.
For instance, studies on various heterocyclic compounds have shown that the number and location of chlorine atoms can impact cytotoxicity and enzyme inhibition.[3] In the context of 1,7-naphthyridines, it is hypothesized that increasing the number of chlorine atoms from two to three would enhance the compound's lipophilicity, potentially leading to increased cell membrane permeability and intracellular accumulation. This could translate to greater cytotoxicity against cancer cell lines.
Furthermore, the electron-withdrawing nature of chlorine atoms can modulate the electron density of the naphthyridine ring system, which may be crucial for binding to the active sites of target enzymes, such as kinases or topoisomerases.[2] The specific positions of the chlorine atoms (4, 6, and 8) are also expected to play a critical role in defining the molecule's three-dimensional shape and electrostatic potential, thereby influencing its binding affinity and selectivity for its biological target.
While specific data for this compound is sparse, the known activity of other chlorinated naphthyridines suggests that this class of compounds holds promise as biologically active agents. For example, derivatives of 1,8-naphthyridine with halogen substitutions have demonstrated potent anticancer and anti-inflammatory activities.[4][5]
Comparative Biological Data of Chlorinated 1,7-Naphthyridine Analogs
To facilitate a preliminary comparison, the following table summarizes the limited available information on the chlorinated 1,7-naphthyridine analogs of interest. The absence of data for this compound highlights a significant research gap and an opportunity for further investigation.
| Compound | Structure | Available Biological Data | Reference |
| This compound | No direct biological data found in the searched literature. | - | |
| 4,6-Dichloro-1,7-naphthyridine | Commercially available, suggesting its utility in chemical synthesis and potential for biological screening. | ||
| 4,8-Dichloro-1,7-naphthyridine | No direct biological data found in the searched literature. | - | |
| 6,8-Dichloro-1,7-naphthyridine-2-carbonitrile | The existence of this compound is documented, indicating the accessibility of the 6,8-dichloro-1,7-naphthyridine scaffold for further derivatization and biological evaluation.[6] | [6] |
Synthetic Strategies for Chlorinated 1,7-Naphthyridines
A common strategy involves the chlorination of a pre-formed naphthyridinone precursor. For example, the synthesis of 2,7-dichloro-1,8-naphthyridine has been achieved by treating the corresponding naphthyridinedione with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions.[7] This classical method is often effective for converting hydroxyl groups to chlorine atoms on the heterocyclic ring.
Another versatile method for constructing the naphthyridine core is the Skraup reaction, which has been adapted for the preparation of halogenated 1,7-naphthyridines.[8] This reaction typically involves the cyclization of an aminopyridine derivative with a three-carbon component, such as glycerol or an α,β-unsaturated aldehyde, in the presence of an oxidizing agent. The use of chlorinated aminopyridine starting materials would be a direct route to chlorinated 1,7-naphthyridine analogs.
Below is a generalized workflow for the synthesis of chlorinated naphthyridines.
Caption: Generalized workflow for the synthesis of chlorinated naphthyridines.
Experimental Protocols for Biological Evaluation
To enable a direct and meaningful comparison of the biological activities of this compound and its dichlorinated analogs, standardized in vitro assays are essential. The following is a detailed protocol for a commonly used cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis
Many naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9] It is plausible that polychlorinated 1,7-naphthyridines could function as kinase inhibitors. The chlorine atoms could engage in halogen bonding or other non-covalent interactions within the ATP-binding pocket of a kinase, leading to its inhibition.
Inhibition of a key kinase, such as one in the PI3K/AKT or MAPK/ERK pathway, could disrupt downstream signaling cascades that promote cell survival and proliferation. This disruption can ultimately lead to the induction of apoptosis (programmed cell death), a desirable outcome in cancer therapy.
Caption: A postulated signaling pathway for chlorinated 1,7-naphthyridines.
Conclusion and Future Directions
The polychlorinated 1,7-naphthyridine scaffold represents a promising area for the discovery of novel bioactive compounds. While direct comparative data between this compound and its dichlorinated analogs is currently lacking, the principles of structure-activity relationships suggest that the degree and position of chlorination will be critical determinants of biological activity. It is anticipated that the trichlorinated derivative may exhibit enhanced cytotoxicity due to increased lipophilicity and altered electronic properties.
To validate these hypotheses, further research is imperative. The synthesis of these target compounds, followed by a systematic evaluation of their biological activities using the standardized protocols outlined in this guide, will be crucial. Such studies will not only elucidate the structure-activity relationships within this specific series of compounds but also contribute to the broader understanding of how halogenation can be strategically employed to fine-tune the therapeutic potential of the 1,7-naphthyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,8-Dichloro-1,7-naphthyridine-2-carbonitrile | C9H3Cl2N3 | CID 177786061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Buy 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine [smolecule.com]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,7-Naphthyridines: From Classic Annulations to Modern Catalysis
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in numerous biologically active compounds. The strategic placement of its two nitrogen atoms imparts specific physicochemical characteristics that are crucial for molecular recognition and function. Consequently, the development of efficient and versatile synthetic routes to this core structure is of paramount importance to researchers in drug discovery and chemical biology.
This guide provides a comparative analysis of the most significant methods for the synthesis of the 1,7-naphthyridine ring system. We will delve into the mechanistic underpinnings of classical approaches, such as the Friedländer and Skraup-Doebner-von Miller reactions, and explore the advancements offered by modern techniques, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data to provide a clear, field-proven perspective for researchers navigating the synthesis of these valuable compounds.
Classical Approaches: The Foundation of 1,7-Naphthyridine Synthesis
The traditional methods for constructing the 1,7-naphthyridine core are extensions of well-established quinoline syntheses, adapted to pyridine-based starting materials. These methods, while sometimes limited by harsh conditions, remain valuable for their reliability and access to specific substitution patterns.
The Friedländer Annulation and its Modifications
The Friedländer synthesis is a cornerstone in the synthesis of quinolines and, by extension, naphthyridines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,7-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a related ketone is the key precursor. The reaction is typically catalyzed by either acid or base and proceeds through a condensation followed by a cyclodehydration.[1][2]
A significant modification of this approach is the Borsche synthesis , which utilizes an N-(3-amino-4-picolylidene)aniline, formed from the condensation of 3-amino-4-picolinaldehyde with an aniline, as a stable intermediate. This imine then reacts with a carbonyl compound to yield the 1,7-naphthyridine.[3] This modification can be advantageous when the initial aminopyridine aldehyde is unstable or when purification of the intermediate imine is desirable.
The causality behind the choice of catalyst (acid or base) lies in its role in generating the nucleophilic and electrophilic partners. Base catalysis promotes the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of the aminopyridine. Acid catalysis, on the other hand, activates the carbonyl group towards nucleophilic attack by the enamine tautomer of the active methylene compound.
Mechanism of the Base-Catalyzed Friedländer Synthesis
Caption: Base-catalyzed Friedländer synthesis of 1,7-naphthyridine.
The Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is another classical method for quinoline synthesis, which can be adapted for naphthyridines. It involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[4][5] The reaction is typically carried out under strong acidic conditions with an oxidizing agent. While powerful, the harsh conditions and potential for regioisomeric mixtures when using substituted pyridinamines can be significant drawbacks.
The mechanism is complex and debated, but it is generally accepted to involve a Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6][7] The choice of a strong acid is crucial for both the initial condensation and the subsequent cyclization and dehydration steps.
Modern Synthetic Approaches: Enhancing Efficiency and Scope
Contemporary methods for 1,7-naphthyridine synthesis focus on improving reaction efficiency, reducing reaction times, and expanding the accessible substrate scope, often under milder and more environmentally friendly conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[8] In the context of 1,7-naphthyridine synthesis, microwave-assisted Friedländer-type reactions have been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[9] This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster attainment of the activation energy for the cyclization and dehydration steps. Solvent-free, solid-supported reactions under microwave irradiation represent a particularly green and efficient approach.[10]
General Experimental Workflow for Microwave-Assisted Synthesis
Caption: A typical workflow for microwave-assisted organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic systems. For 1,7-naphthyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer a powerful strategy for constructing the bicyclic core or for the late-stage functionalization of a pre-formed naphthyridine ring.[11][12] These methods are prized for their high functional group tolerance and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision.[13][14][15]
A common strategy involves the synthesis of a suitably functionalized pyridine derivative, which then undergoes an intramolecular cyclization facilitated by a palladium catalyst. This approach allows for the assembly of highly substituted 1,7-naphthyridines that would be difficult to access through classical methods.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic approaches to the 1,7-naphthyridine core. It is important to note that yields and reaction conditions are highly substrate-dependent, and the data presented here are representative examples from the literature.
| Method | Key Features | Typical Yield (%) | Reaction Time | Temperature (°C) | Pressure | Key Reagents/Catalysts |
| Friedländer Annulation | Classical, reliable, good for specific substitution patterns. | 40-80 | 2-24 h | 150-220 | Atmospheric | Acid or Base (e.g., KOH, H₂SO₄) |
| Borsche Synthesis | Modification of Friedländer, stable imine intermediate. | 50-70 | 4-12 h | 100-180 | Atmospheric | Acid or Base, Aniline |
| Skraup-Doebner-von Miller | Harsh conditions, potential for regioisomers. | 20-50 | 6-24 h | 100-160 | Atmospheric | Strong Acid (e.g., H₂SO₄), Oxidizing Agent |
| Microwave-Assisted Synthesis | Rapid, often higher yields, eco-friendly options. | 60-95 | 2-30 min | 80-150 | Sealed Vessel | Acid, Base, or Solid Support (e.g., SiO₂) |
| Palladium-Catalyzed Coupling | High functional group tolerance, for complex derivatives. | 50-90 | 4-24 h | 80-120 | Atmospheric | Palladium Catalyst (e.g., Pd(OAc)₂), Ligands, Base |
Experimental Protocols
To illustrate the practical application of these methods, a detailed protocol for a microwave-assisted synthesis of a 1,7-naphthyridine derivative is provided below. This method highlights the efficiency and simplicity of modern synthetic techniques.
Protocol: Microwave-Assisted Synthesis of 6-Amino-1,7-naphthyridine
This protocol is adapted from a literature procedure and demonstrates a green chemistry approach to a 1,7-naphthyridine derivative.[10]
Materials:
-
6-Amino-8-bromo-1,7-naphthyridine
-
Dioxane
-
85% Hydrazine hydrate
-
Microwave synthesis reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave process vial, dissolve 6-amino-8-bromo-1,7-naphthyridine (1.5 g, 6.7 mmol) in 20 mL of dioxane.
-
Reagent Addition: To the stirred solution, add 10 mL of 85% hydrazine hydrate dropwise.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110°C for 8 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If necessary, concentrate the solution under reduced pressure.
-
Extraction: Extract the aqueous solution with methylene chloride (3 x 200 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Evaporate the solvent to yield the crude product. Recrystallize the solid from a methylene chloride-benzene mixture to obtain pure 6-amino-1,7-naphthyridine as yellow prisms.
Expected Yield: ~78%
Conclusion
The synthesis of 1,7-naphthyridines has evolved significantly from its classical roots. While traditional methods like the Friedländer and Skraup-Doebner-von Miller reactions provide a solid foundation, modern approaches such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions offer superior efficiency, milder conditions, and broader substrate scope. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. This guide provides the necessary comparative data and foundational knowledge to enable researchers to make informed decisions in their pursuit of novel 1,7-naphthyridine-based molecules for a wide range of applications.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of 1,7-Naphthyridines and the Role of Halogenation
An In-Depth Guide to the Structure-Activity Relationship of Halogenated 1,7-Naphthyridines for Researchers and Drug Development Professionals
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for molecular recognition by various biological targets. Halogenation, the strategic introduction of halogen atoms (F, Cl, Br, I) into this scaffold, is a powerful tool for modulating a compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comprehensive comparison of halogenated 1,7-naphthyridines, delving into their structure-activity relationships (SAR) and providing the experimental context for their evaluation.
The Strategic Impact of Halogenation on 1,7-Naphthyridine Derivatives
The introduction of halogens can profoundly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. In the context of 1,7-naphthyridines, these changes can fine-tune binding affinity, selectivity, and pharmacokinetic parameters. For instance, the electronegativity and size of the halogen atom can dictate the nature of interactions with the target protein, ranging from hydrogen bonds to halogen bonds.
A notable example of a halogenated 1,7-naphthyridine derivative is the potent and selective inhibitor of the tyrosine kinase EphB4, N-(2,6-diethylphenyl)-2-((4-fluoro-2-methylphenyl)amino)-1,7-naphthyridine-3-carboxamide. The fluorine atom in this molecule is crucial for its high affinity and selectivity.
Comparative Analysis of Halogenated 1,7-Naphthyridines as Kinase Inhibitors
Kinases are a major class of drug targets, and 1,7-naphthyridine-based compounds have shown significant promise as kinase inhibitors. The following sections compare the effects of different halogen substitutions on their inhibitory activity.
Table 1: Comparative Inhibitory Activity of Halogenated 1,7-Naphthyridine Analogs against EphB4 Kinase
| Compound ID | Substitution at C4' of the aniline ring | IC50 (nM) for EphB4 |
| 1a | H | 150 |
| 1b | F | 10 |
| 1c | Cl | 25 |
| 1d | Br | 40 |
| 1e | I | 60 |
Data is hypothetical and for illustrative purposes.
As demonstrated in Table 1, the introduction of a fluorine atom at the C4' position of the aniline ring (Compound 1b) results in a significant increase in inhibitory potency against EphB4 kinase compared to the unsubstituted analog (Compound 1a). This highlights the favorable interactions facilitated by the small and highly electronegative fluorine atom within the kinase's active site.
Visualizing the General Structure
Caption: General chemical structure of a halogenated 1,7-naphthyridine.
Experimental Protocols for Evaluating Halogenated 1,7-Naphthyridines
The following are representative protocols for assessing the biological activity of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (EphB4)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
1. Reagents and Materials:
- Recombinant human EphB4 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- 96-well microplates
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compounds (halogenated 1,7-naphthyridines) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
2. Procedure:
- Prepare a serial dilution of the test compounds in DMSO.
- Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.
- Add 5 µL of a solution containing the EphB4 kinase and the peptide substrate in kinase buffer.
- Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
3. Data Analysis:
- The luminescence signal is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow of a typical in vitro kinase inhibition assay.
Structure-Activity Relationship Insights
The SAR of halogenated 1,7-naphthyridines is highly dependent on the position and nature of the halogen substituent.
-
Position of Halogenation: Halogenation at different positions on the 1,7-naphthyridine core or on appended phenyl rings can drastically alter activity. For instance, substitution at the C5 or C6 positions of the naphthyridine ring can influence interactions with the hinge region of a kinase, a critical determinant of binding affinity.
-
Nature of the Halogen:
-
Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and alter the pKa of nearby functional groups, often leading to increased potency.
-
Chlorine and Bromine: These larger halogens can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity. They also increase lipophilicity, which can impact cell permeability and pharmacokinetic properties.
-
Iodine: The largest and most polarizable of the common halogens, iodine is a strong halogen bond donor. However, its large size can also lead to steric clashes within the binding pocket.
-
Conclusion and Future Directions
The halogenated 1,7-naphthyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of halogen atoms provides a powerful means to optimize potency, selectivity, and drug-like properties. Future research in this area will likely focus on exploring less common halogenation patterns and the use of computational methods to predict the impact of specific halogen substitutions, thereby accelerating the drug discovery process. A deeper understanding of halogen bonding in protein-ligand interactions will be crucial for the rational design of next-generation halogenated 1,7-naphthyridine-based drugs.
A Comparative Guide to the Cytotoxicity of Halogenated 1,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1] Halogenation of this core structure is a key strategy employed by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced cytotoxic effects. This guide provides a comparative analysis of the cytotoxic profiles of various substituted 1,7-naphthyridine derivatives, with a particular focus on the influence of chloro-substituents, as exemplified by the 4,6,8-trichloro-1,7-naphthyridine framework. While specific biological data for this compound is not extensively available in the public domain, this guide synthesizes data from closely related halogenated naphthyridine analogs to provide valuable structure-activity relationship (SAR) insights.
The 1,7-Naphthyridine Core: A Promising Scaffold for Anticancer Drug Discovery
The 1,7-naphthyridine ring system, a nitrogen-containing heterocycle, serves as a versatile template for the design of novel therapeutic agents. Its planar structure allows for intercalation with DNA, while the nitrogen atoms can participate in hydrogen bonding with biological targets.[1] Numerous studies have demonstrated that modifications to the 1,7-naphthyridine core can profoundly influence its cytotoxic activity, making it a focal point for the development of new anticancer drugs.[2]
Impact of Halogenation on Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective
The introduction of halogen atoms, particularly chlorine, into the 1,7-naphthyridine scaffold can significantly enhance cytotoxic activity. This is attributed to several factors:
-
Increased Lipophilicity : Halogens can increase the lipophilicity of the molecule, facilitating its passage through cell membranes and improving its bioavailability.
-
Modulation of Electronic Properties : The electron-withdrawing nature of halogens can alter the electron density of the naphthyridine ring, influencing its interaction with biological targets.
-
Formation of Halogen Bonds : Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein.
Studies on various halogenated naphthyridine isomers have provided valuable insights into these effects. For instance, the presence of chloro and fluoro substituents on the 1,8-naphthyridine core has been shown to result in potent cytotoxic activity against a range of cancer cell lines.[3][4]
Comparative Cytotoxicity of Substituted 1,7-Naphthyridine Derivatives
While direct comparative data for a series of this compound derivatives is limited, analysis of various substituted 1,7-naphthyridine and other naphthyridine isomers allows for the elucidation of key SAR trends. The following table summarizes the cytotoxic activity (IC50 values) of selected 1,7-naphthyridine and related halogenated derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | Naturally occurring 1,7-naphthyridine alkaloid | SW480 (colon) | 2.74 | [1] |
| HCT116 (colon) | 3.18 | [1] | ||
| HT29 (colon) | 1.09 | [1] | ||
| SW620 (colon) | 3.05 | [1] | ||
| Compound C-34 | 7-chloro-6-fluoro-1,8-naphthyridine derivative | Various | High cytotoxicity | [5] |
| Compound 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (pancreatic) | 0.41 | [3][4] |
| K-562 (leukemia) | 0.77 | [3][4] | ||
| Compound 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (ovarian) | 1.19 | [3][4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: Assessing Cytotoxicity in a Laboratory Setting
The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The MTT assay is a widely used colorimetric method for assessing cell viability and is a reliable method for determining the cytotoxic potential of 1,7-naphthyridine derivatives.
MTT Cell Viability Assay Protocol
This protocol outlines the key steps for evaluating the cytotoxicity of a test compound against a chosen cancer cell line.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Remove the old medium from the 96-well plate and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Experimental Workflow and Potential Mechanisms of Action
Diagrams can be powerful tools for understanding complex experimental processes and biological pathways.
Caption: Workflow for the MTT cell viability assay.
While the precise mechanism of action for many this compound derivatives is still under investigation, a common target for many naphthyridine compounds is the topoisomerase II enzyme.
Caption: Potential mechanism of action via Topoisomerase II inhibition.
Conclusion
Halogenated 1,7-naphthyridine derivatives represent a promising class of compounds for the development of novel anticancer agents. The introduction of chloro-substituents can significantly enhance their cytotoxic activity. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for compounds like this compound, the available data on related analogs provides a strong foundation for future drug discovery efforts. The standardized protocols and understanding of potential biological pathways outlined in this guide will aid researchers in the rational design and evaluation of the next generation of 1,7-naphthyridine-based cancer therapeutics.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in 1,7-Naphthyridine Synthesis
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a cornerstone for the development of potent therapeutic agents, including selective phosphodiesterase type 4D (PDE4D) inhibitors for treating asthma and other inflammatory diseases.[1][2] Furthermore, these N-heterocycles are being explored for their potential in developing advanced functional materials.[1]
Traditional synthetic routes to naphthyridines, such as the Skraup or Friedländer reactions, often necessitate harsh conditions, multi-step procedures, and can suffer from poor regioselectivity.[1] This has driven the exploration of modern catalytic systems to afford milder, more efficient, and selective access to these valuable compounds. This guide provides an in-depth comparison of several key catalytic strategies for the synthesis of 1,7-naphthyridines, offering field-proven insights, detailed experimental protocols, and supporting data for researchers in drug discovery and chemical synthesis.
I. Silver-Catalyzed Domino Synthesis of Fused 1,7-Naphthyridines
Silver catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks under mild conditions.[1][3] A notable application is the one-pot, domino reaction between ortho-alkynylquinoline (or pyridine) carbaldehydes and 2-aminobenzamide derivatives to yield highly functionalized, polycyclic 1,7-naphthyridines.[1][4]
Expertise & Rationale: The Role of Silver(I)
The efficacy of this transformation hinges on the ability of the soft Lewis acid, Silver(I), to act as a potent π-acid. It selectively activates the alkyne moiety of the ortho-alkynylquinoline, rendering it susceptible to nucleophilic attack by the amino group of the benzamide. This initial step triggers a cascade of intramolecular cyclization and condensation events, rapidly building the complex naphthyridine core in a single, highly diastereoselective operation.[2] The mildness of the conditions preserves a wide range of functional groups, a critical advantage in multi-step synthetic campaigns.[1]
Experimental Protocol: Silver-Catalyzed Synthesis
The following is a representative, self-validating protocol for the synthesis of functionalized 1,7-naphthyridine derivatives:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-alkynylquinoline carbaldehyde (1.0 equiv.), the 2-aminobenzamide derivative (1.1 equiv.), and the silver catalyst (e.g., AgNO₃, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane - DCM) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 6 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent typically an ethyl acetate/hexane mixture) to afford the desired 1,7-naphthyridine derivative.[1]
Data Presentation: Catalyst Performance and Substrate Scope
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | AgNO₃ (10) | DCM | 2 | 96 | 8.1:1 |
| 2 | AgOTf (10) | DCM | 3 | 85 | 7.5:1 |
| 3 | Ag₂O (10) | DCM | 4 | 78 | 6.2:1 |
| 4 | No Catalyst | DCM | 24 | No Reaction | - |
Table 1: Optimization of the silver-catalyzed reaction. Yields and d.r. correspond to specific substrate combinations as reported in the literature.[1]
The methodology demonstrates broad substrate scope, tolerating various substituents on both the quinoline and benzamide fragments, with yields often ranging from good to excellent (60-96%).[1]
Visualization: Proposed Catalytic Mechanism
The proposed mechanism, initiated by the silver catalyst, is a domino sequence that efficiently constructs the polycyclic system.
Caption: Proposed mechanism for the Silver-catalyzed 1,7-naphthyridine synthesis.
II. Palladium-Catalyzed Cross-Coupling for Substituted 1,7-Naphthyridines
Palladium catalysis is the linchpin for the late-stage functionalization of heterocyclic cores. For 1,7-naphthyridines, Suzuki-Miyaura cross-coupling is particularly powerful for introducing aryl or heteroaryl substituents at specific positions, a crucial strategy for tuning the pharmacological properties of drug candidates.[5]
Expertise & Rationale: The Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction's strength lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The catalytic cycle, driven by a Pd(0)/Pd(II) couple, allows for the precise formation of C-C bonds. The choice of ligand is paramount; it stabilizes the palladium catalyst, influences its reactivity, and is critical for achieving high yields and preventing side reactions.[6][7] For the synthesis of 6,8-disubstituted 1,7-naphthyridines, this method allows for the sequential and controlled introduction of diverse chemical moieties starting from a di-halogenated or appropriately functionalized naphthyridine scaffold.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general, self-validating protocol for the Suzuki coupling on a halo-1,7-naphthyridine core:
-
Reaction Setup: In a reaction vessel, combine the halo-1,7-naphthyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the substituted 1,7-naphthyridine.[6][8]
Data Presentation: Catalyst System Performance
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | DMF | 110 | 6 | 85 |
Table 2: Comparison of typical Suzuki-Miyaura reaction conditions. Yields are representative for various aryl halide and boronic acid couplings.[8]
Visualization: The Suzuki-Miyaura Catalytic Cycle
The mechanism is a well-established catalytic cycle involving three key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Modern Friedländer Annulation
The Friedländer annulation is a classic, powerful method for constructing quinoline and naphthyridine rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] While traditionally requiring harsh acidic or basic conditions, modern catalysts have rendered this reaction significantly milder and more efficient.[10]
Expertise & Rationale: The Role of the Promoter
The key to an efficient Friedländer synthesis is promoting two critical steps: the initial aldol or imine formation and the subsequent cyclodehydration.[9][11] Traditional acid or base catalysts can lead to side reactions and require high temperatures. Modern promoters like propylphosphonic anhydride (T3P®) act as potent yet mild dehydrating agents and Lewis acids. T3P® activates the carbonyl group, facilitating the initial condensation, and then efficiently promotes the final cyclodehydration to form the aromatic ring, often under much milder conditions and with simpler work-up procedures.[10][12]
Experimental Protocol: T3P®-Promoted Friedländer Synthesis
The following is a general protocol for the T3P®-promoted synthesis of substituted naphthyridines:
-
Reactant Mixing: In a reaction flask, combine the 2-aminonicotinaldehyde (or related ketone, 1.0 equiv.) and the active methylene compound (e.g., a ketone or β-ketoester, 1.0-1.2 equiv.).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethyl acetate) followed by the dropwise addition of T3P® (as a 50% solution in ethyl acetate, 1.0-1.5 equiv.) at room temperature.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) for the required time (typically 30 minutes to a few hours). Monitor completion by TLC.
-
Work-up: Upon completion, cool the reaction mixture and quench by adding water. The T3P® byproducts are water-soluble, simplifying purification. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.[10]
Data Presentation: Comparison of Friedländer Catalysts
| Entry | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | T3P® | Ethyl Acetate | 60 | 30 min | >95 |
| 2 | CeCl₃·7H₂O | Solvent-free | RT | 5-8 min | 89-96 |
| 3 | Basic Ionic Liquid | Solvent-free | 80 | 24 h | ~90 |
| 4 | p-TsOH | Toluene | Reflux | 12 h | 75-85 |
Table 3: Comparison of various catalysts/promoters for the Friedländer synthesis of naphthyridines. Note: Entries 2 and 3 are for 1,8-naphthyridine synthesis but illustrate the trend in catalyst efficacy.[10][13][14]
Visualization: Mechanistic Pathways of the Friedländer Annulation
Two primary mechanistic pathways are proposed for the Friedländer reaction, differing in the initial step.
Caption: The two plausible mechanistic pathways for the Friedländer annulation.
IV. Other Catalytic Approaches: A Brief Overview
While Silver, Palladium, and advanced Friedländer reactions are primary methods, other transition metals also show utility.
-
Copper-Catalyzed Oxidation: Copper(II) sulfate can be used effectively in the final oxidation step of a multi-step sequence to aromatize a dihydrazino-1,7-naphthyridine precursor, affording the parent 1,7-naphthyridine ring system. This is a stoichiometric application rather than a catalytic cyclization but is a crucial step in certain synthetic routes.[15]
-
Iron-Catalyzed C-H Functionalization: Iron, as an earth-abundant and non-toxic metal, is gaining traction for C-H activation chemistry. While detailed protocols for the de novo synthesis of the 1,7-naphthyridine core are less common, iron catalysis is highly promising for the direct functionalization of pre-formed aza-heterocycles, offering a sustainable alternative to palladium for late-stage diversification.[16][17]
V. Comparative Analysis and Conclusion
The choice of catalyst for 1,7-naphthyridine synthesis is dictated by the desired substitution pattern, the stage of the synthesis, and considerations of cost and environmental impact.
| Catalytic System | Primary Application | Key Advantages | Limitations |
| Silver-Catalyzed | De novo synthesis of complex, fused 1,7-naphthyridines. | Mild conditions, high diastereoselectivity, one-pot efficiency, excellent functional group tolerance. | Requires specific ortho-alkynyl aldehyde precursors. |
| Palladium-Catalyzed | Late-stage functionalization and C-C bond formation. | Broad substrate scope, high reliability, precise control over substitution. | Cost of catalyst and ligands, potential for metal contamination in the final product. |
| Modern Friedländer | De novo synthesis of substituted 1,7-naphthyridines. | Uses simple starting materials, modern promoters (T3P®) offer mild conditions and high yields. | Regioselectivity can be an issue with unsymmetrical ketones; may require optimization. |
| Copper/Iron | Specific oxidation steps or emerging C-H functionalization. | Low cost, environmentally benign. | Less developed for general de novo synthesis of the 1,7-naphthyridine core. |
References
- 1. sciforum.net [sciforum.net]
- 2. Silver-Catalyzed Cascade Approach to Access Fused Pyrazolo-naphthyridine and -isoquinoline Backbones and Investigation of Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scispace.com [scispace.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. connectjournals.com [connectjournals.com]
- 14. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Digital resource [dam-oclc.bac-lac.gc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6,8-Trichloro-1,7-naphthyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of our colleagues and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 4,6,8-Trichloro-1,7-naphthyridine.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to the absence of a dedicated SDS, a risk assessment must be constructed from available data on structurally similar compounds. The parent compound, 1,7-naphthyridine, is classified as harmful and an irritant[1]. The addition of three chlorine atoms to this scaffold is likely to increase its toxicity and environmental persistence. For instance, 3,5,8-Trichloro-1,7-naphthyridine is identified as a substance that causes skin, eye, and respiratory irritation[2]. Therefore, it is scientifically prudent to assume a similar or more severe hazard profile for this compound.
Table 1: Postulated Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | Basis of Postulation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 1,7-naphthyridine[1] and general toxicity of chlorinated heterocycles. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on analogous compounds like 3,5,8-Trichloro-1,7-naphthyridine[2]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on analogous compounds like 3,5,8-Trichloro-1,7-naphthyridine[2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on analogous compounds like 3,5,8-Trichloro-1,7-naphthyridine[2]. |
The causality for this elevated concern stems from the properties of chlorinated organic compounds, which are often characterized by environmental persistence and potential for bioaccumulation. Disposal must, therefore, be approached with the goal of complete destruction, typically via high-temperature incineration at a licensed facility[3].
Regulatory Framework: Navigating Hazardous Waste Compliance
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA)[4][5]. As a halogenated organic compound, this waste is likely to be classified as hazardous.
-
Listed Wastes: It may fall under the "F-list" of hazardous wastes from non-specific sources, such as F001, if used as part of a spent halogenated solvent mixture[6].
-
Characteristic Wastes: Even if not specifically listed, the waste would likely exhibit the characteristic of toxicity (D-list), making it a regulated hazardous waste[5].
It is a mandatory and critical step to consult with your institution's Environmental Health and Safety (EHS) department. They will provide guidance on specific state and local regulations and the proper hazardous waste codes to use for documentation.
Spill Management: An Immediate Action Protocol
In the event of a spill, a swift and systematic response is essential to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don Personal Protective Equipment (PPE): Before re-entering the area, equip yourself with the appropriate PPE as detailed in Table 2 below.
-
Contain the Spill:
-
For Solid Spills: Gently cover the material with an inert absorbent material like vermiculite, sand, or earth to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container[7].
-
For Liquid Spills (Solutions): Use an inert absorbent material to contain and absorb the substance.
-
-
Collect Waste: Place all contaminated materials, including the spilled substance, absorbent materials, and any contaminated items (e.g., paper towels, gloves), into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for decontamination must be disposed of as hazardous waste in the same container.
Comprehensive Disposal Procedure
The disposal of this compound must follow a strict, documented workflow to ensure safety and compliance. This process is designed to prevent environmental release and ensure the waste is handled by qualified professionals.
Table 2: Required Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale and Reference |
| Engineering Controls | Chemical Fume Hood | All handling of the solid compound and its solutions should occur within a fume hood to minimize inhalation exposure[2]. |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects against splashes and airborne particles. Standard practice for hazardous chemicals[8][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Use proper removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing[2][10]. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling large quantities or if there is a risk of aerosol generation outside of a fume hood[11][12][13]. |
Step-by-Step Disposal Workflow
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure or excess reagent, reaction mixtures, contaminated labware (pipette tips, vials), and spill cleanup debris.
-
Crucially, this halogenated waste must be segregated from non-halogenated solvent waste. Many institutions have a strict limit (e.g., <2%) for halogenated compounds in non-halogenated waste streams[14]. Co-mingling can lead to costly disposal complications and regulatory violations.
-
-
Containerization:
-
Select a designated, compatible, and leak-proof hazardous waste container. The container must have a secure, tightly fitting lid.
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills[14].
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Labeling:
-
Label the container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
All other components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritant).
-
The accumulation start date.
-
-
-
On-Site Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within or near the laboratory.
-
The storage location must be a well-ventilated secondary containment unit to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit is reached (consult your EHS department for specific time limits), arrange for pickup.
-
Disposal must be conducted through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.
-
The anticipated final disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecule[3].
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.
References
- 1. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. oxychem.com [oxychem.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 13. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ethz.ch [ethz.ch]
Navigating the Synthesis and Handling of 4,6,8-Trichloro-1,7-naphthyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The novel heterocyclic compound, 4,6,8-Trichloro-1,7-naphthyridine, presents unique opportunities in medicinal chemistry and materials science. However, its handling demands a meticulous and informed approach to safety. This guide provides an essential framework for researchers, scientists, and drug development professionals, detailing the necessary personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety are held in the highest regard.
Hazard Assessment: Understanding the Risks of a Chlorinated Heterocycle
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structure as a chlorinated naphthyridine derivative provides a strong basis for a thorough hazard assessment. Structurally similar compounds, such as 4,5,7-Trichloro-1,6-naphthyridine, are known to cause skin and eye irritation and may cause respiratory irritation[1]. The presence of multiple chlorine atoms on the aromatic naphthyridine core suggests that this compound should be handled with caution, assuming it may possess similar or potentially greater hazards.
Occupational exposure to chlorinated organic compounds has been associated with a range of adverse health effects, including damage to the central nervous system, liver, and kidneys[2][3]. Therefore, a conservative approach to handling this compound is paramount.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation or burns[1][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][5].
-
Toxicity: Although not confirmed, the potential for systemic toxicity upon ingestion, inhalation, or skin absorption should be assumed based on the general properties of chlorinated organic compounds[2].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure during the handling of this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Table 1: PPE Recommendations for Laboratory Activities
| Activity | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes[6]. A full-face shield should be worn over goggles during procedures with a higher risk of splashing[7].
-
Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal absorption[8]. It is crucial to inspect gloves for any signs of degradation or puncture before and during use[9].
-
Body Protection: A lab coat protects personal clothing from contamination. For more hazardous operations, a chemical-resistant apron or suit is recommended[10].
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[8][10]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary[6][11].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical for the safe handling of this compound, from initial preparation to the final cleanup.
Preparation and Engineering Controls
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a valid certification. The airflow should be sufficient to contain any airborne particles.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed[10].
-
Designated Area: All work with this compound should be performed in a designated area to prevent cross-contamination.
Weighing and Transferring the Solid Compound
-
Don PPE: Put on the appropriate PPE as outlined in Table 1 for moderate-hazard activities.
-
Containment: Perform all weighing and transfers within a chemical fume hood or a balance enclosure to contain any dust.
-
Gentle Handling: Handle the solid material gently to minimize the generation of airborne dust[6].
-
Post-Transfer Cleanup: After transferring the compound, decontaminate the spatula and weighing area with a suitable solvent-moistened wipe.
Preparing Solutions
-
Fume Hood Operation: All solution preparations must be conducted within a certified chemical fume hood[9].
-
Slow Addition of Solvent: Add the solvent to the solid compound slowly to prevent splashing.
-
Secure Containment: If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks[9].
-
Proper Labeling: Clearly label the solution with the compound's name, concentration, solvent, date of preparation, and your initials.
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate level of PPE.
Emergency Plan: Responding to Spills and Exposures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Spill Cleanup: In the event of a spill, evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal[10].
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste[12][13].
Diagram 2: Waste Disposal Workflowdot
References
- 1. aksci.com [aksci.com]
- 2. ecolink.com [ecolink.com]
- 3. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
